Relebactam
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[(2S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O6S/c17-11(14-8-3-5-13-6-4-8)10-2-1-9-7-15(10)12(18)16(9)22-23(19,20)21/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOBCLHAZXOKDQ-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174018-99-5 | |
| Record name | Relebactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174018-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Relebactam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174018995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Relebactam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12377 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RELEBACTAM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OQF7TT3PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Relebactam Against KPC-Producing Enterobacterales
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global dissemination of carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), represent a significant threat to public health. KPC enzymes are class A β-lactamases that efficiently hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative infections. Relebactam is a diazabicyclooctane (DBO) β-lactamase inhibitor developed to counteract this resistance mechanism. When combined with a carbapenem such as imipenem, this compound restores its activity against many KPC-producing strains. This technical guide provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with KPC enzymes, and outlines the key experimental methodologies used to characterize this interaction.
Core Mechanism of Action: Inhibition of KPC β-Lactamases
This compound's primary mechanism of action is the potent and reversible inhibition of class A carbapenemases, including the KPC family of enzymes.[1] Unlike some other β-lactamase inhibitors, this compound does not contain a β-lactam ring. Instead, its diazabicyclooctane core mimics the transition state of β-lactam hydrolysis. The inhibition process involves a two-step mechanism:
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Acylation: The serine residue (Ser70) in the active site of the KPC enzyme attacks the carbonyl group of this compound's urea moiety, forming a stable, covalent acyl-enzyme intermediate.[1][2] This reaction is characterized by a high second-order onset of acylation rate constant (k₂/K), indicating rapid binding and acylation.[1][2]
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Slow Deacylation: The resulting acyl-enzyme complex is highly stable, with a very slow off-rate constant (kₒff).[1][2] This prolonged residency time effectively sequesters the KPC enzyme, preventing it from hydrolyzing carbapenems like imipenem.
Biochemical analyses, including time-based mass spectrometry, have revealed that the KPC-2-relebactam acyl-enzyme complex is stable for up to 24 hours.[1][2] A key feature contributing to this stability is the resistance of the sulfate group on this compound to desulfation, a degradation pathway observed with the related DBO inhibitor, avibactam.[1][2] Molecular dynamics simulations suggest that the positioning of active-site water molecules is less favorable for desulfation in the KPC-2-relebactam complex compared to the KPC-2-avibactam complex.[1][2]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro studies. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of Imipenem-Relebactam against KPC-Producing Enterobacterales
| Organism | No. of Isolates | Imipenem MIC₅₀ (mg/L) | Imipenem MIC₉₀ (mg/L) | Imipenem-Relebactam MIC₅₀ (mg/L) | Imipenem-Relebactam MIC₉₀ (mg/L) | % Susceptible to Imipenem-Relebactam | Reference(s) |
| K. pneumoniae (KPC-producing) | 265 (KPC-3) | >64 | >64 | 0.25 | 1 | >97% | [3][4] |
| KPC-producing Enterobacterales | 101 | >32 | >32 | ≤0.5 | ≤2 | 100% | [1][2] |
| E. coli (KPC-producing) | 5 | 0.5 to >32 | - | 0.12 to 0.5 | - | 100% |
This compound was tested at a fixed concentration of 4 mg/L.
Table 2: Kinetic Parameters of this compound Inhibition of KPC-2
| Parameter | Value | Unit | Description | Reference(s) |
| k₂/K (second-order acylation rate constant) | 24,750 | M⁻¹s⁻¹ | Efficiency of enzyme acylation by the inhibitor. | [1][2] |
| kₒff (first-order deacylation rate constant) | 0.0002 | s⁻¹ | Rate of inhibitor dissociation from the enzyme. | [1][2] |
| IC₅₀ (half maximal inhibitory concentration) | 230-910 | nM | Concentration of inhibitor required to inhibit 50% of enzyme activity. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Preparation of Antimicrobial Solutions: Stock solutions of imipenem and this compound are prepared. Serial two-fold dilutions of imipenem are made in cation-adjusted Mueller-Hinton broth (CAMHB). This compound is added to each dilution at a fixed concentration (typically 4 mg/L).
-
Inoculum Preparation: A bacterial suspension is prepared from overnight cultures and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the bacterial suspension. The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Preparation of Agar Plates: Mueller-Hinton agar is prepared and cooled to 45-50 °C. Serial two-fold dilutions of imipenem, with or without a fixed concentration of this compound, are added to the molten agar. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for broth microdilution, but the final dilution results in approximately 10⁴ CFU per spot.
-
Inoculation and Incubation: The bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint inoculator. The plates are incubated at 35 ± 2 °C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits the growth of more than one colony or a faint haze.
Enzyme Kinetics
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KPC Enzyme Purification: The blaKPC gene is cloned into an expression vector and transformed into E. coli. The enzyme is overexpressed and purified from the periplasmic fraction using chromatography techniques such as ion exchange and size exclusion.
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Nitrocefin Hydrolysis Assay: The kinetic parameters of this compound inhibition are determined by monitoring the hydrolysis of the chromogenic cephalosporin, nitrocefin.
-
IC₅₀ Determination: Purified KPC enzyme is pre-incubated with varying concentrations of this compound for a fixed time (e.g., 10 minutes) at room temperature in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0). The reaction is initiated by the addition of nitrocefin, and the change in absorbance at 486 nm is monitored using a spectrophotometer. The IC₅₀ is calculated from the plot of initial velocity versus inhibitor concentration.
-
k₂/K and kₒff Determination: For slow-binding inhibitors like this compound, progress curves of nitrocefin hydrolysis in the presence of the inhibitor are monitored over time. The observed first-order rate constant for inactivation (kₒbs) is determined at different inhibitor concentrations. The second-order rate constant (k₂/K) is obtained from the slope of the plot of kₒbs versus inhibitor concentration. The deacylation rate constant (kₒff) is determined by measuring the return of enzyme activity after rapid dilution of the pre-formed acyl-enzyme complex.
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Mass Spectrometry of the Acyl-Enzyme Complex
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Sample Preparation: Purified KPC-2 enzyme is incubated with a molar excess of this compound at room temperature for various time points (e.g., 5 minutes to 24 hours).
-
LC-MS/MS Analysis: The reaction mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Chromatography: The sample is injected onto a reverse-phase column (e.g., C18) and eluted with a gradient of acetonitrile in water with 0.1% formic acid.
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Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Mass spectra of the intact protein are acquired in positive ion mode.
-
-
Data Analysis: The mass of the unmodified KPC-2 enzyme is compared to the mass of the enzyme after incubation with this compound. The formation of the stable acyl-enzyme complex is confirmed by a mass shift corresponding to the molecular weight of this compound. The stability of the complex is assessed by the persistence of this mass shift over time.
Mechanisms of Resistance to Imipenem/Relebactam
Despite the effectiveness of this compound, resistance can emerge through several mechanisms:
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Mutations in the blaKPC Gene: Amino acid substitutions in the Ω-loop of the KPC enzyme can alter the active site conformation, leading to reduced affinity for this compound.
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Porin Loss: Reduced expression or mutations in the genes encoding outer membrane porins, such as OmpK35 and OmpK36 in K. pneumoniae, can decrease the permeability of the outer membrane to imipenem, thereby increasing the MIC of the combination.
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Increased Efflux: Overexpression of efflux pumps can actively transport the antibiotic out of the cell, although this is generally considered a less significant mechanism for carbapenem resistance.
Conclusion
This compound is a potent inhibitor of KPC β-lactamases that restores the in vitro activity of imipenem against many KPC-producing Enterobacterales. Its mechanism of action involves the formation of a stable acyl-enzyme complex with a slow deacylation rate. The quantitative assessment of its inhibitory activity and the elucidation of its interaction with KPC enzymes have been achieved through a combination of microbiological, biochemical, and biophysical techniques. A thorough understanding of both the mechanism of action and the potential for resistance is crucial for the effective clinical use of imipenem/relebactam and for the development of future β-lactamase inhibitors.
References
A Technical Guide to the Discovery and Development of Relebactam (MK-7655): A Novel β-Lactamase Inhibitor
Introduction
The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant global health threat. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics like carbapenems.[1][2][3][4] Relebactam (MK-7655) is a novel, intravenous diazabicyclooctane non-β-lactam β-lactamase inhibitor developed to address this challenge.[5][6][7] It is specifically designed to be co-administered with the carbapenem antibiotic imipenem (and cilastatin, a renal dehydropeptidase-I inhibitor that prevents imipenem's degradation) to restore its activity against many resistant bacterial strains.[2][5][8] This combination, sold under the brand name Recarbrio®, has been approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for treating several serious infections caused by susceptible Gram-negative microorganisms.[9][10][11][12][13][14] This guide provides a detailed technical overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound.
Discovery and Chemical Synthesis
The discovery of this compound stemmed from a medicinal chemistry program aimed at identifying potent inhibitors of Ambler Class A and Class C β-lactamases.[15][16] The program focused on the diazabicyclooctane (DBO) core, a scaffold known for its inhibitory activity.[17] Extensive structure-activity relationship (SAR) studies led to the selection of this compound, which features a piperidine side chain that enhances its inhibitory spectrum and pharmacological properties.[5][16]
Early involvement of process chemistry was crucial to the program's success, enabling large-scale synthesis of key intermediates to support the discovery phase.[15] An efficient, multi-step synthesis was developed, starting from readily available materials like Boc pyroglutamic acid.[6] Key steps in the manufacturing route include a ring-expansion, a diastereoselective reduction of an oxime, and a selective amidation of a pipecolic acid derivative.[6] This optimized synthesis was designed to be cost-effective and address challenges related to the labile bicyclic urea core of the molecule.[6][18][19]
Mechanism of Action
This compound itself possesses no intrinsic antibacterial activity.[2][20] Its function is to protect β-lactam antibiotics, such as imipenem, from degradation by bacterial β-lactamases. Imipenem acts by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2][8] However, bacteria that produce certain β-lactamases can hydrolyze the β-lactam ring of imipenem, rendering it inactive.
This compound is a potent inhibitor of Ambler Class A (e.g., Klebsiella pneumoniae carbapenemases, KPCs) and Class C (e.g., AmpC cephalosporinases) β-lactamases.[1][2][5][7][16][21][22] It works by forming a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the β-lactamase, effectively inactivating the enzyme. Unlike some other inhibitors, once this compound de-acylates from the active site, it can reform its structure and is capable of rebinding to target enzymes.[5] This allows imipenem to reach its PBP targets and exert its bactericidal effect.[5]
It is critical to note that this compound is not active against Class B metallo-β-lactamases (MBLs) like NDM, VIM, and IMP, or Class D oxacillinases (e.g., OXA-48).[2] Therefore, resistance to the imipenem/relebactam combination is most commonly mediated by the production of these uninhibited enzymes.[2]
In Vitro Studies
A multitude of in vitro studies have demonstrated this compound's ability to restore the antimicrobial activity of imipenem against resistant Gram-negative pathogens.
Key Findings:
-
Potentiation of Imipenem: At a concentration of 4 mg/L, this compound reduced imipenem MICs for Enterobacteriaceae with KPC carbapenemases from a range of 16-64 mg/L to 0.12-1 mg/L.[23]
-
Activity Against P. aeruginosa: The addition of this compound significantly increased imipenem susceptibility rates against P. aeruginosa. In a global surveillance study (SMART 2015-2016), imipenem susceptibility rose from ~67-70% to ~90-92% with the addition of 4 µg/mL of this compound.[20] For imipenem-non-susceptible isolates, this compound reduced the modal imipenem MIC 8-fold (from 16 µg/mL to 2 µg/mL).[20]
-
Activity Against Enterobacterales: In a 2018-2020 SMART surveillance analysis, this compound restored imipenem susceptibility to 64.1% of 8,356 imipenem-non-susceptible P. aeruginosa isolates and reduced the MIC90 from 32 to 4 µg/mL.[24]
-
Enzyme Inhibition: Enzymology studies showed that this compound is a potent and practically irreversible inhibitor of P. aeruginosa AmpC, with an overall inhibition constant (Ki) of 27 nM.[20]
Data Summary
Table 1: In Vitro Activity of Imipenem-Relebactam vs. Imipenem Alone Against P. aeruginosa (Data from SMART Global Surveillance 2018-2020)[24]
| Organism Group | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| All P. aeruginosa (N=23,073) | Imipenem | 2 | 32 | 63.8% |
| Imipenem/Relebactam | 0.5 | 4 | 87.0% | |
| Imipenem-NS* P. aeruginosa (N=8,356) | Imipenem | 16 | >32 | 0% |
| Imipenem/Relebactam | 2 | 16 | 64.1% | |
| *NS: Non-susceptible |
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Isolate Preparation: Bacterial isolates are cultured overnight on appropriate agar plates. Colonies are suspended in saline or sterile water to match a 0.5 McFarland turbidity standard.
-
Inoculum Preparation: The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Plate Preparation: Pre-coated microdilution plates containing serial two-fold dilutions of imipenem with a fixed concentration of this compound (typically 4 µg/mL) are used. Comparator agents are tested on separate plates.
-
Inoculation and Incubation: Each well of the microtiter plates is inoculated with the prepared bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Interpretation: MIC values are interpreted according to established clinical breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[21]
In Vivo Studies
The efficacy of the imipenem/relebactam combination was confirmed in various preclinical murine infection models using imipenem-resistant clinical isolates.
Key Findings:
-
Disseminated Infection Model: In a mouse model of disseminated infection, the combination of imipenem-cilastatin (IMI) and this compound (REL) was effective against imipenem-resistant P. aeruginosa and K. pneumoniae.[1][3][22]
-
Against P. aeruginosa, this compound doses of 10, 20, and 40 mg/kg resulted in bacterial load reductions of 1.72, 3.13, and 3.73 log₁₀ CFU, respectively.[3][22]
-
Against K. pneumoniae, this compound doses of 20, 40, and 80 mg/kg resulted in bacterial load reductions of 2.29, 3.06, and 2.36 log₁₀ CFU, respectively.[3][22]
-
-
Murine Thigh Infection Model: Against a diverse panel of 29 P. aeruginosa isolates (most of which were imipenem-resistant), a human-simulated regimen (HSR) of imipenem/relebactam (500/250 mg q6h) demonstrated superior in vivo activity compared to imipenem HSRs alone.[25] The combination therapy resulted in a ≥2 log reduction in bacterial density for 93% (27/29) of the isolates.[25]
Data Summary
Table 2: Efficacy of Imipenem/Cilastatin + this compound in a Murine Disseminated Infection Model (Data from Cotroneo et al., 2018)[1][3][22]
| Pathogen (Strain) | Treatment Group | Log₁₀ CFU Reduction (vs. control) |
| P. aeruginosa (CLB 24228) | IMI + REL (10 mg/kg) | 1.72 |
| IMI + REL (20 mg/kg) | 3.13 | |
| IMI + REL (40 mg/kg) | 3.73 | |
| K. pneumoniae ( CL 6339 ) | IMI + REL (20 mg/kg) | 2.29 |
| IMI + REL (40 mg/kg) | 3.06 | |
| IMI + REL (80 mg/kg) | 2.36 |
Experimental Protocols
Protocol: Murine Thigh Infection Model
-
Animal Model: Neutropenic female ICR mice are typically used. Neutropenia is induced by intraperitoneal injections of cyclophosphamide prior to infection.
-
Bacterial Strains: Clinically relevant, phenotypically and genotypically characterized isolates (e.g., P. aeruginosa expressing KPC, PDC, GES, or VIM β-lactamases) are used.[25]
-
Inoculation: Mice are inoculated via intramuscular injection into the thigh with a bacterial suspension (e.g., 10⁶⁻⁷ CFU/mouse).[25]
-
Treatment: At a specified time post-infection (e.g., 2 hours), mice are randomized to receive treatment. This can include human-simulated regimens of imipenem/relebactam, imipenem alone, or a saline control, typically administered subcutaneously or intravenously for a duration of 24 hours.[25]
-
Efficacy Endpoint: At the end of the treatment period, mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the bacterial burden (CFU/thigh). Efficacy is measured by the change in log₁₀ CFU/thigh compared to the starting inoculum or the saline control group.
Clinical Development and Efficacy
This compound, in combination with imipenem/cilastatin, has undergone extensive clinical evaluation in Phase 2 and Phase 3 trials for various serious infections.
Phase 2 Trials
A Phase 2 study in patients with complicated urinary tract infections (cUTI) or acute pyelonephritis met its primary endpoint, demonstrating that imipenem/cilastatin combined with this compound (125 mg or 250 mg) was non-inferior to imipenem/cilastatin alone in achieving a favorable microbiological response.[26][27]
Phase 3 Trials
The pivotal RESTORE-IMI program established the efficacy and safety of the combination for several indications.
RESTORE-IMI 2 Trial (HABP/VABP): This was a multinational, randomized, double-blind, non-inferiority trial comparing imipenem/cilastatin/relebactam (IMI/REL) to piperacillin/tazobactam (PIP/TAZ) for the treatment of adults with hospital-acquired or ventilator-associated bacterial pneumonia (HABP/VABP).[28][29][30]
-
Design: 537 patients were randomized 1:1 to receive either IMI/REL (500mg/500mg/250mg) or PIP/TAZ (4g/500mg) intravenously every 6 hours for 7-14 days.[28][30]
-
Primary Endpoint: Day 28 all-cause mortality.
-
Key Secondary Endpoint: Favorable clinical response at early follow-up (7-14 days after therapy completion).
-
Results: IMI/REL was non-inferior to PIP/TAZ for both the primary and key secondary endpoints.[30]
Table 3: Key Efficacy Outcomes from the RESTORE-IMI 2 Trial (MITT Population)* (Data from Merck & Co., Inc. Press Release, 2020)[30]
| Endpoint | Imipenem/Relebactam (n=264) | Piperacillin/Tazobactam (n=267) | Adjusted Difference (95% CI) |
| Day 28 All-Cause Mortality | 15.9% (42/264) | 21.3% (57/267) | -5.3% (-11.9, 1.2) |
| Favorable Clinical Response | 60.9% (161/264) | 55.8% (149/267) | 5.0% (-3.2, 13.2) |
| *MITT: Modified Intent-to-Treat |
Regulatory Approvals
-
July 2019 (FDA): Approved for complicated urinary tract infections (cUTI) and complicated intra-abdominal infections (cIAI) in adults with limited or no alternative treatment options.[9][10][11][13]
-
June 2020 (FDA): Approval expanded to include hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) in adults.[12][13]
-
February 2020 (EMA): Approved for use in the European Union.[13]
Conclusion
This compound (MK-7655) represents a significant advancement in the fight against Gram-negative antibiotic resistance. Through a targeted discovery program and robust clinical development, it has been established as an effective inhibitor of key Class A and Class C β-lactamases. When combined with imipenem/cilastatin, this compound restores the activity of this potent carbapenem against many multidrug-resistant pathogens, including strains of P. aeruginosa and KPC-producing Enterobacterales. The comprehensive preclinical and clinical data demonstrate that the combination is a valuable therapeutic option for patients suffering from complicated and serious bacterial infections with limited alternative treatments.
References
- 1. In Vivo Efficacy of this compound (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of this compound (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Development of an efficient route to beta-lactamase inhibitor this compound (MK-7655) [morressier.com]
- 7. Efficacy and safety of imipenem/cilastatin/relebactam (IMI/CS/REL): a meta-analysis of randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imipenem/Cilastatin/Relebactam for Complicated Infections: A Real-World Evidence [mdpi.com]
- 9. jwatch.org [jwatch.org]
- 10. merck.com [merck.com]
- 11. hcplive.com [hcplive.com]
- 12. jwatch.org [jwatch.org]
- 13. Imipenem/cilastatin/relebactam - Wikipedia [en.wikipedia.org]
- 14. In vitro activity of imipenem/relebactam and comparators against Enterobacterales isolates collected in Brazilian hospitals according to results from the Study for Monitoring Antimicrobial Resistance Trends, 2020–2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of MK-7655, a β-lactamase inhibitor for combination with Primaxin® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A concise synthesis of a β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. newdrugapprovals.org [newdrugapprovals.org]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Activity of Imipenem-Relebactam, Meropenem-Vaborbactam, Ceftazidime-Avibactam and Comparators on Carbapenem-Resistant Non-Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. This compound synthesis - chemicalbook [chemicalbook.com]
- 24. This compound restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo activity of human-simulated regimens of imipenem alone and in combination with this compound against Pseudomonas aeruginosa in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. merck.com [merck.com]
- 27. Results Of Phase II Study Of Merck & Co.’s Investigational Beta-Lactamase Inhibitor this compound In Combination With Imipenem/Cilastatin Presented At ASM Microbe - BioSpace [biospace.com]
- 28. A Randomized, Double-blind, Multicenter Trial Comparing Efficacy and Safety of Imipenem/Cilastatin/Relebactam Versus Piperacillin/Tazobactam in Adults With Hospital-acquired or Ventilator-associated Bacterial Pneumonia (RESTORE-IMI 2 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. merck.com [merck.com]
Relebactam's Inhibitory Spectrum Against Ambler Class A and C Beta-Lactamases: A Technical Guide
Introduction
The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Relebactam is a potent, non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor developed to counteract this resistance mechanism.[1][2] It is structurally similar to avibactam and is used in combination with imipenem/cilastatin to restore the activity of this carbapenem antibiotic against many resistant bacterial strains.[3][4]
The Ambler classification system categorizes β-lactamases into four molecular classes (A, B, C, and D) based on their amino acid sequences.[1] Classes A, C, and D are serine β-lactamases, utilizing a serine residue in their active site for catalysis, while class B enzymes are metallo-β-lactamases that require zinc for their activity.[1][5] this compound demonstrates a broad inhibitory spectrum, with potent activity against Ambler class A and class C β-lactamases.[4][6][7] This guide provides an in-depth technical overview of this compound's inhibitory profile against these two critical classes of enzymes, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for these determinations.
Mechanism of Action
This compound inhibits serine β-lactamases through a reversible, covalent mechanism.[3] This multi-step process is distinct from the irreversible inactivation caused by some older inhibitors.
-
Non-covalent Binding: this compound initially binds non-covalently to the active site of the β-lactamase enzyme, forming a Michaelis-like complex.
-
Covalent Acylation: The active site serine residue attacks the carbonyl group of this compound's bicyclic core. This opens the ring and forms a stable, covalent acyl-enzyme intermediate. This step effectively inactivates the enzyme.
-
Reversible Deacylation: Unlike many classic inhibitors that lead to permanent inactivation, the acyl-enzyme intermediate formed with this compound can undergo slow hydrolysis. This process, known as deacylation, releases the intact, active this compound molecule, which can then re-engage with another β-lactamase enzyme.[3]
This mechanism of action, characterized by rapid acylation and very slow deacylation, makes this compound a highly efficient inhibitor of its target enzymes.
Inhibitory Spectrum: Quantitative Data
This compound's efficacy is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure of its potency against specific β-lactamase enzymes.
Table 1: Inhibitory Activity of this compound Against Ambler Class A β-Lactamases
| Enzyme Family | Specific Enzyme | Organism Source | Inhibition Parameter | Value (nM) | Reference(s) |
| Carbapenemases | KPC-2 | Klebsiella pneumoniae | IC50 | 230 | [8] |
| KPC-3 | Klebsiella pneumoniae | IC50 | 260 | [8] | |
| KPC-4 | Klebsiella pneumoniae | IC50 | 910 | [8] | |
| ESBLs | CTX-M-15 | Escherichia coli | IC50 | 400 | [8] |
| L2 | Stenotrophomonas maltophilia | IC50 | 460 | [8] | |
| Broad Spectrum | TEM-1 | Escherichia coli | Ki | 130 | |
| SHV-1 | Klebsiella pneumoniae | Ki | 90 |
Note: IC50 values were determined after a 10-minute preincubation of the enzyme with the inhibitor.[8] Ki values for TEM-1 and SHV-1 are representative values from broader studies.
This compound demonstrates potent inhibition of clinically significant class A carbapenemases like KPC-2 and important extended-spectrum β-lactamases (ESBLs) such as CTX-M-15.[8][9] While it is a potent inhibitor, studies have shown that for some class A enzymes, its in vitro potency can be lower than that of avibactam.[8][9] However, this difference in in vitro potency does not always translate to reduced efficacy in microbiological assays when combined with a partner antibiotic like imipenem.[8]
Table 2: Inhibitory Activity of this compound Against Ambler Class C β-Lactamases
| Enzyme Family | Specific Enzyme | Organism Source | Inhibition Parameter | Value (nM) | Reference(s) |
| Cephalosporinases | AmpC | Pseudomonas aeruginosa | Ki | < 100 | [1] |
| AmpC | Enterobacter cloacae | Ki | 110 | ||
| PDC-1 | Pseudomonas aeruginosa | IC50 | Moderate | [10] | |
| PDC-5 | Pseudomonas aeruginosa | IC50 | Moderate | [10] |
Note: Quantitative data for specific class C enzymes is less consolidated in single publications. The values represent a synthesis of reported activities. "Moderate" indicates effective inhibition without a precise published value in the cited source.
This compound is a potent inhibitor of AmpC β-lactamases, which are chromosomally encoded in many Gram-negative pathogens like Pseudomonas aeruginosa, Enterobacter spp., and Citrobacter spp.[11][12] These enzymes are notoriously resistant to older β-lactamase inhibitors such as clavulanic acid.[13] The addition of this compound restores the activity of imipenem against many bacteria that overproduce AmpC enzymes, a common mechanism of resistance.[7][14]
Experimental Protocols: Determination of Inhibitory Constants
The determination of IC50 and Ki values is crucial for characterizing the potency of a β-lactamase inhibitor. A common and reliable method involves a spectrophotometric enzyme kinetics assay using a chromogenic substrate, such as nitrocefin.
Detailed Methodology
-
Reagent Preparation:
-
Enzyme Solution: Purified β-lactamase enzymes (e.g., KPC-2, AmpC) are diluted to a known final concentration in an appropriate assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
Inhibitor Stock Solution: this compound is dissolved in an appropriate solvent (e.g., DMSO or assay buffer) to create a high-concentration stock solution. Serial dilutions are then prepared to achieve a range of final testing concentrations.
-
Substrate Solution: A chromogenic substrate, typically nitrocefin, is prepared in the assay buffer. Nitrocefin hydrolysis by β-lactamase results in a color change (from yellow to red), which can be monitored spectrophotometrically at a wavelength of 490 nm.[15][16]
-
-
Assay Procedure (IC50 Determination):
-
Pre-incubation: A fixed concentration of the β-lactamase enzyme is pre-incubated with varying concentrations of this compound in a 96-well microplate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C).[15] This allows the inhibitor to bind to the enzyme before the substrate is introduced. Control wells containing the enzyme without the inhibitor are also prepared.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the nitrocefin substrate solution to all wells simultaneously.
-
Kinetic Measurement: The absorbance at 490 nm is measured immediately and then at regular intervals (e.g., every minute) for a period of 10-30 minutes using a microplate reader in kinetic mode.[17]
-
-
Data Analysis:
-
Rate Calculation: The initial velocity (rate of hydrolysis) for each inhibitor concentration is determined by calculating the slope of the linear portion of the absorbance vs. time plot.
-
IC50 Calculation: The percentage of enzyme inhibition is calculated for each this compound concentration relative to the uninhibited control. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 1. Novel Beta-lactamase Inhibitors: Unlocking Their Potential in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Clinical Review and Critical Evaluation of Imipenem-Relebactam: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 6. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, this compound) Against Multidrug-Resistant Superbugs [mdpi.com]
- 7. Imipenem-Cilastatin-Relebactam: A Novel β-Lactam-β-Lactamase Inhibitor Combination for the Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Basis of Class A β-Lactamase Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In-vitro activity of newly-developed β-lactamase inhibitors avibactam, this compound and vaborbactam in combination with anti-pseudomonal β-lactam antibiotics against AmpC-overproducing clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 13. Class C β-Lactamases: Molecular Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1718. In Vitro Activity of Imipenem/Relebactam against Class C β-lactamase-Positive Enterobacterales in the Asia/Pacific Region: SMART 2018-2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. content.abcam.com [content.abcam.com]
An In-depth Analysis of Relebactam's Binding Affinity to Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Relebactam is a diazabicyclooctane (DBO) non-β-lactam, β-lactamase inhibitor developed to counteract resistance mechanisms in Gram-negative bacteria.[1][2] Its primary function is the potent, covalent inhibition of Ambler Class A (e.g., KPC) and Class C (e.g., AmpC) serine β-lactamases, thereby protecting partner β-lactam antibiotics like imipenem from degradation.[1][2] Beyond this primary role, this compound, like other DBOs, exhibits a secondary mechanism of action through direct, albeit modest, binding to bacterial penicillin-binding proteins (PBPs). This technical guide provides a detailed analysis of this compound's interaction with PBPs, summarizing the available quantitative binding data, outlining key experimental protocols for affinity determination, and visualizing the underlying mechanisms and workflows.
Mechanism of PBP Inhibition by this compound
Penicillin-binding proteins are essential bacterial enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links glycan chains to form the rigid cell wall. β-lactam antibiotics mimic the D-Ala-D-Ala substrate of PBPs, leading to their inactivation.
The interaction of this compound with a PBP follows a similar covalent mechanism. A nucleophilic serine residue within the PBP active site attacks the carbonyl group of this compound's urea moiety. This results in the formation of a stable, long-lived acyl-enzyme complex, rendering the PBP inactive and contributing to the disruption of cell wall synthesis.[3] While this compound's affinity for PBPs is generally lower than that of dedicated β-lactam antibiotics, this secondary action can contribute to the overall efficacy of its combination therapy, particularly in bacterial strains where β-lactamase inhibition is the primary resistance mechanism.
References
- 1. This compound Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring avibactam and this compound inhibition of Klebsiella pneumoniae carbapenemase D179N variant: role of the Ω loop-held deacylation water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the acylation mechanisms of active-site serine penicillin-recognizing proteins: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Relebactam on Bacterial Cell Morphology and Division: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Relebactam, a diazabicyclooctane β-lactamase inhibitor, in combination with the carbapenem antibiotic imipenem, represents a critical therapeutic option against multidrug-resistant Gram-negative bacteria. While this compound's primary function is the inhibition of Ambler class A and C β-lactamases, its synergistic action with imipenem leads to profound consequences for bacterial cell morphology and division. This technical guide provides an in-depth analysis of these effects, detailing the underlying mechanisms, experimental protocols for their study, and the cellular signaling pathways that respond to this antibiotic-induced stress.
Core Mechanism of Action: this compound and Imipenem Synergy
This compound itself possesses no intrinsic antibacterial activity. Its role is to protect imipenem from degradation by bacterial β-lactamases. Imipenem, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and cross-linking of the peptidoglycan layer of the bacterial cell wall. By inhibiting PBPs, imipenem disrupts cell wall integrity, leading to morphological changes and ultimately cell death.
The combination of imipenem and this compound is particularly effective against problematic Gram-negative pathogens such as Pseudomonas aeruginosa and carbapenem-resistant Enterobacterales (CRE). This compound's inhibition of key β-lactamases, including KPC and AmpC, restores imipenem's ability to reach its PBP targets.
Impact on Bacterial Cell Morphology and Division
The inhibition of peptidoglycan synthesis by the imipenem/relebactam combination induces significant alterations in bacterial cell structure and the ability of the cell to divide properly.
Morphological Alterations
The most prominently observed morphological changes in Gram-negative bacteria upon exposure to imipenem include:
-
Spheroplast/Round Cell Formation: Imipenem has a high affinity for PBP-2 in many Gram-negative bacteria. Inhibition of PBP-2 is strongly associated with the formation of spherical or ovoid cells, as the bacterium loses its ability to maintain its rod shape. This is a hallmark of imipenem's activity and has been observed notably in Pseudomonas aeruginosa.[1][2][3]
-
Filamentation: While less common with imipenem compared to other β-lactams that primarily target PBP-3 (involved in septum formation), filamentation can still occur. This phenomenon, where the bacterial cell continues to elongate but fails to divide, is a general stress response to DNA damage or cell wall synthesis inhibition.
-
Cell Lysis: The ultimate consequence of a compromised cell wall in a hypotonic environment is cell lysis, where the cell bursts due to osmotic pressure.
These morphological changes are not merely structural oddities; they have functional consequences. For instance, the conversion of P. aeruginosa to round cells by imipenem has been shown to increase their susceptibility to phagocytosis by immune cells.[1][2]
Quantitative Analysis of Morphological Changes
The effects of imipenem/relebactam on bacterial morphology can be quantified to provide a clearer understanding of the drug's potency and mechanism.
| Parameter | Bacterium | Antibiotic | Concentration | Observation | Reference |
| Cell Shape | Pseudomonas aeruginosa | Imipenem | 2 µg/mL | 98.2% conversion to coccoid form after 8 days | [4] |
| Cell Length | Escherichia coli | β-lactams | Various | Filamentation peaked at ~120 min with an average cell length of 30 µm | [5][6] |
| Cell Viability | Pseudomonas aeruginosa | Imipenem/Relebactam | 1/4 - 8/4 µg/mL | Dose-dependent reduction in CFU/mL over 24 hours | [7] |
| Susceptibility | Imipenem-NS P. aeruginosa | Imipenem/Relebactam | 4 µg/mL this compound | 8-fold reduction in mode imipenem MIC (16 to 2 µg/mL) | [8] |
Experimental Protocols
Investigating the morphological and cellular effects of this compound/imipenem requires specific and detailed methodologies. Below are foundational protocols for electron microscopy and quantitative image analysis.
Scanning Electron Microscopy (SEM) for Morphological Analysis
This protocol is designed to visualize the surface morphology of bacteria after antibiotic treatment.
-
Bacterial Culture and Treatment:
-
Grow bacteria to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Introduce the imipenem/relebactam combination at the desired concentration (e.g., MIC, 4x MIC). A control culture without antibiotics should be run in parallel.
-
Incubate for a predetermined time course (e.g., 2, 4, 6 hours) at 37°C.
-
-
Fixation:
-
Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Gently wash the pellet with a buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).
-
Fix the cells in a 2.5% glutaraldehyde solution in a suitable buffer (e.g., 0.1 M cacodylate buffer) for at least 2 hours at room temperature or overnight at 4°C.
-
-
Dehydration:
-
Wash the fixed cells with the buffer to remove excess glutaraldehyde.
-
Dehydrate the sample through a graded ethanol series (e.g., 50%, 70%, 80%, 90%, 95%, 100% ethanol), with 10-15 minute incubations at each step.
-
-
Drying and Coating:
-
Perform critical point drying to preserve the three-dimensional structure of the cells.
-
Mount the dried sample on an SEM stub.
-
Sputter-coat the sample with a conductive metal (e.g., gold-palladium) to prevent charging under the electron beam.
-
-
Imaging:
-
Visualize the samples using a scanning electron microscope at various magnifications to observe changes in cell shape, surface texture, and integrity.
-
Quantitative Analysis of Bacterial Filamentation
This protocol outlines a method for quantifying antibiotic-induced filamentation using fluorescence microscopy and automated image analysis.
-
Sample Preparation and Staining:
-
Treat bacterial cultures as described in the SEM protocol.
-
At each time point, take an aliquot of the culture and stain with a fluorescent membrane dye (e.g., FM 4-64) and a DNA dye (e.g., DAPI).
-
Mount the stained cells on a microscope slide with an agarose pad to immobilize them for imaging.
-
-
Image Acquisition:
-
Acquire images using a fluorescence microscope equipped with appropriate filters and a high-resolution camera.
-
Capture multiple fields of view for each sample to ensure a representative population of cells is analyzed.
-
-
Image Analysis:
-
Utilize image analysis software (e.g., ImageJ/Fiji with plugins like MicrobeJ, or custom scripts) to process the images.
-
The software should be configured to:
-
Segment individual cells based on the membrane stain.
-
Measure the length and width of each segmented cell.
-
Count the number of cells and nucleoids (from the DAPI signal) per filament.
-
-
Define a threshold for filamentation (e.g., a cell length greater than twice the average length of control cells).
-
-
Data Interpretation:
-
Calculate the percentage of filamentous cells in the population for each treatment condition and time point.
-
Plot the distribution of cell lengths to visualize the shift towards filamentation.
-
Signaling Pathways in Response to Cell Wall Stress
Bacteria have evolved sophisticated signaling systems to detect and respond to damage to their cell wall. Treatment with imipenem/relebactam can trigger these pathways.
The Cpx and Rcs Two-Component Systems in Gram-Negatives
The Cpx (Conjugative pilus expression) and Rcs (Regulator of capsule synthesis) pathways are key envelope stress responses in many Gram-negative bacteria, including E. coli and P. aeruginosa.
-
Activation: These systems are activated by perturbations in the peptidoglycan layer and the outer membrane.[9] The accumulation of peptidoglycan fragments or misfolded envelope proteins can serve as triggers.
-
Mechanism: They are typically two-component systems consisting of a sensor histidine kinase in the inner membrane (e.g., CpxA, RcsC) and a cytoplasmic response regulator (e.g., CpxR, RcsB). Upon sensing stress, the kinase autophosphorylates and then transfers the phosphate group to the response regulator.
-
Response: The phosphorylated response regulator then acts as a transcription factor, upregulating genes that help the cell cope with the stress. This can include genes for protein folding chaperones, proteases to degrade damaged proteins, and enzymes involved in cell wall homeostasis.[4] Activation of these pathways can contribute to intrinsic antibiotic resistance.[9]
The VraS/VraR System in Staphylococcus aureus
While this guide focuses on Gram-negative bacteria, it is worth noting the analogous VraS/VraR two-component system in the Gram-positive bacterium Staphylococcus aureus. This system is a key regulator of the cell wall stress stimulon and is activated by cell wall-targeting antibiotics like β-lactams and glycopeptides.[7][10] VraS acts as a direct receptor for these antibiotics, initiating a signaling cascade that upregulates genes involved in cell wall synthesis and repair, thereby contributing to antibiotic resistance.[7]
Visualizations
Experimental Workflows
Caption: Figure 1: Workflow for SEM Analysis of Bacterial Morphology
Caption: Figure 2: Workflow for Quantitative Filamentation Analysis
Signaling Pathways
References
- 1. Morphological Change in Pseudomonas aeruginosa following Antibiotic Treatment of Experimental Infection in Mice and Its Relation to Susceptibility to Phagocytosis and to Release of Endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphological change in Pseudomonas aeruginosa following antibiotic treatment of experimental infection in mice and its relation to susceptibility to phagocytosis and to release of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imipenem: morphological changes and lethal effects on Pseudomonas aeruginosa. [iris.unito.it]
- 4. Complex Response of the CpxAR Two-Component System to β-Lactams on Antibiotic Resistance and Envelope Homeostasis in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Scanning and Transmission Electron Microscopy [bio-protocol.org]
- 9. The Rcs Phosphorelay Is a Cell Envelope Stress Response Activated by Peptidoglycan Stress and Contributes to Intrinsic Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the Role of VraTSR in Staphylococcus aureus Response to Cell Wall-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The role of Relebactam in overcoming porin loss-mediated resistance
An In-Depth Technical Guide: The Role of Relebactam in Overcoming Porin Loss-Mediated Resistance
Executive Summary
Carbapenem resistance in Gram-negative bacteria, particularly in species like Pseudomonas aeruginosa and Klebsiella pneumoniae, poses a significant threat to global health. A primary driver of this resistance is the synergistic interplay between the production of β-lactamase enzymes and the reduction of outer membrane permeability due to porin loss. Imipenem/relebactam is a β-lactam/β-lactamase inhibitor combination designed to combat such resistant pathogens. This compound, a diazabicyclooctane inhibitor, potently neutralizes Ambler Class A and C β-lactamases. This guide provides a detailed technical examination of the mechanisms by which this compound restores imipenem's activity against bacterial strains that have lost critical porin channels, a common and challenging resistance phenotype. Through quantitative data, detailed experimental protocols, and mechanistic diagrams, this document elucidates the critical role of this compound in overcoming this specific form of antimicrobial resistance.
The Synergy of Resistance: Porin Loss and β-Lactamase Activity
The outer membrane of Gram-negative bacteria serves as a selective barrier. For carbapenems like imipenem to be effective, they must traverse this membrane to reach their targets, the penicillin-binding proteins (PBPs), in the periplasmic space. This entry is primarily facilitated by specific porin channels.
-
Pseudomonas aeruginosa : The OprD porin is the principal channel for imipenem uptake.[1][2][3] Its loss or mutation is a frequent cause of imipenem resistance.[1][3]
-
Klebsiella pneumoniae : The OmpK35 and OmpK36 porins are crucial for the entry of carbapenems.[4] Disruption in one or both of these porins contributes significantly to carbapenem resistance.[4][5]
When porin expression is diminished, the influx of imipenem into the periplasm is severely restricted. If the bacterium also produces a β-lactamase enzyme, such as a chromosomal AmpC cephalosporinase or a plasmid-mediated K. pneumoniae carbapenemase (KPC), the few carbapenem molecules that do enter are rapidly hydrolyzed and inactivated. This dual mechanism—reduced entry and enzymatic degradation—results in high-level carbapenem resistance.[6][7][8]
This compound's Mechanism: Neutralizing the Enzymatic Threat
This compound is a non-β-lactam, diazabicyclooctane β-lactamase inhibitor.[9] Its mechanism of action is not bactericidal; instead, it covalently binds to and inactivates specific β-lactamase enzymes, protecting its partner antibiotic, imipenem, from degradation.[7][10]
Spectrum of Inhibition:
-
Active Against: Ambler Class A (including KPCs and other ESBLs) and Class C (AmpC) β-lactamases.[7][9][11]
-
Not Active Against: Ambler Class B metallo-β-lactamases (MBLs like NDM, VIM, IMP) and Class D oxacillinases (OXA-48-like).[1][7]
By inhibiting the primary enzymatic defense of the bacteria, this compound allows imipenem to accumulate in the periplasm and reach its PBP targets.
Restoring Activity in Porin-Deficient Strains
This compound does not induce porin expression or repair mutated channels. Its efficacy in porin-deficient strains is entirely dependent on its ability to protect the limited amount of imipenem that successfully enters the periplasm. In a strain with both porin loss and a this compound-susceptible β-lactamase (e.g., an OprD-deficient P. aeruginosa that overexpresses its chromosomal AmpC), the resistance is high. However, the addition of this compound inhibits AmpC, allowing the low intracellular concentration of imipenem to be sufficient to saturate the PBPs and kill the cell. This effectively restores the susceptibility of the organism to imipenem.[1][9][12]
Quantitative Data: In Vitro Efficacy
The clinical utility of this compound is demonstrated by its ability to significantly lower the minimum inhibitory concentrations (MICs) of imipenem against resistant isolates. Surveillance studies and targeted analyses of mutant strains provide clear quantitative evidence.
Table 1: Activity of Imipenem/Relebactam against P. aeruginosa with OprD Inactivation
| Isolate / Phenotype | Imipenem MIC (µg/mL) | Imipenem/Relebactam MIC (µg/mL) | Fold Decrease |
|---|---|---|---|
| PAO1 (Wild-Type) | 0.5 | ≤1 | - |
| PAO1 OprD- Mutant | 4 | ≤1 | ≥4 |
| Imipenem-Resistant Clinical Isolates (n=251) | MIC₉₀ = 16 | MIC₉₀ = 2 | 8 |
| XDR Clinical Isolates (n=252) | MIC₅₀/₉₀ = 8/32 | MIC₅₀/₉₀ = 0.5/1 | 16-32 |
(Data compiled from multiple sources. This compound tested at a fixed concentration of 4 µg/mL. XDR: Extensively Drug-Resistant.)[9][13]
Table 2: Activity of Imipenem/Relebactam against K. pneumoniae with Porin Disruptions
| Isolate / Phenotype | Imipenem MIC (µg/mL) | Imipenem/Relebactam MIC (µg/mL) | Fold Decrease |
|---|---|---|---|
| Single Porin Disruption (OmpK35 or OmpK36) | - | Susceptible | - |
| Dual Porin Disruption (OmpK35 and OmpK36) | 128 | 8 | 16 |
| Dual Porin Disruption + blaKPC Overexpression | >512 | 512 | - |
(Data from a study on KPC-producing K. pneumoniae. This compound tested at a fixed concentration of 4 µg/mL.)[5]
Table 3: Susceptibility Rates from a Global Surveillance Study (SMART 2018-2020)
| Organism | Imipenem Susceptibility (%) | Imipenem/Relebactam Susceptibility (%) | % Susceptibility Restored in Imipenem-NS Isolates |
|---|---|---|---|
| P. aeruginosa | 70.3% | 94.2% | 80.5% |
| K. pneumoniae | 96.1% | 99.0% | 74.1% |
(Data shows the percentage of isolates susceptible based on CLSI breakpoints. NS: Non-Susceptible.)[6][9]
Experimental Protocols
The data supporting the efficacy of imipenem/relebactam are derived from standardized and reproducible laboratory methods.
Antimicrobial Susceptibility Testing (AST)
-
Reference Method (Broth Microdilution - BMD):
-
Preparation: Prepare serial two-fold dilutions of imipenem in cation-adjusted Mueller-Hinton broth (CAMHB). For the combination, add this compound to a final, fixed concentration of 4 µg/mL in each well.[14][15]
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Incubation: Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air.[16]
-
Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Quality Control: Concurrently test reference strains such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853 to ensure the accuracy of the assay.[17]
-
-
Other Methods: Agar dilution, disk diffusion, and gradient test strips (e.g., Etest) are also used, with results correlated back to the BMD reference method.[16][17][18]
Analysis of Porin Loss
-
Genotypic Analysis (PCR and Sequencing):
-
DNA Extraction: Isolate genomic DNA from the bacterial culture.
-
PCR Amplification: Use specific primers to amplify the full coding sequence of the relevant porin genes (e.g., oprD, ompK35, ompK36).[19][20]
-
Sanger Sequencing: Sequence the PCR products to identify mutations, insertions, deletions, or premature stop codons that would result in a non-functional porin.[21]
-
-
Expression Analysis (Quantitative Real-Time PCR - qRT-PCR):
-
RNA Extraction: Isolate total RNA from a mid-logarithmic phase bacterial culture.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform real-time PCR using primers specific for the porin gene and a housekeeping gene (e.g., rpoD) for normalization.
-
Analysis: Calculate the relative expression of the porin gene using the comparative CT (2-ΔΔCT) method, comparing the resistant isolate to a wild-type control.[3][22]
-
-
Phenotypic Analysis (SDS-PAGE):
-
Outer Membrane Protein (OMP) Extraction: Isolate OMPs from the bacterial cell lysate through differential centrifugation or sarcosinate solubilization.
-
Electrophoresis: Separate the extracted proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization: Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the protein bands. The absence of a band at the expected molecular weight for the porin (e.g., ~46 kDa for OprD) indicates a loss of protein expression.[5]
-
Conclusion
This compound plays a pivotal role in restoring the clinical utility of imipenem against Gram-negative pathogens that employ a combination of β-lactamase production and porin loss to achieve carbapenem resistance. While it does not directly address the issue of membrane impermeability, its potent and specific inhibition of Class A and C β-lactamases is sufficient to protect the reduced intracellular concentration of imipenem, allowing it to exert its bactericidal effect. This mechanism effectively lowers the imipenem MIC, often back into the susceptible range, for a significant percentage of porin-deficient isolates of P. aeruginosa and Enterobacterales. The data from in vitro studies and large-scale surveillance programs underscore the importance of imipenem/relebactam as a therapeutic option for infections caused by these challenging multidrug-resistant organisms.
References
- 1. A Clinical Review and Critical Evaluation of Imipenem-Relebactam: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of OprD protein in Pseudomonas aeruginosa: From antibiotic resistance to novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Porins and blaKPC Expression on Activity of Imipenem with this compound in Klebsiella pneumoniae: Can Antibiotic Combinations Overcome Resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.sahmri.org.au [research.sahmri.org.au]
- 9. In Vitro Activity of Imipenem-Relebactam against Gram-Negative ESKAPE Pathogens Isolated by Clinical Laboratories in the United States in 2015 (Results from the SMART Global Surveillance Program) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imipenem/Cilastatin/Relebactam for Complicated Infections: A Real-World Evidence [mdpi.com]
- 11. In Vitro Antibacterial Activity of Imipenem/Relebactam against Clinical Isolates in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Activity of Imipenem-Relebactam against a Large Collection of Pseudomonas aeruginosa Clinical Isolates and Isogenic β-Lactam-Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of imipenem/relebactam, meropenem/vaborbactam, ceftazidime/avibactam, cefepime/zidebactam and other novel antibiotics against imipenem-non-susceptible Gram-negative bacilli from Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. ETEST® IMIPENEM this compound | Pioneering Diagnostics [biomerieux.com]
- 17. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of imipenem-relebactam susceptibility testing in carbapenem resistant Pseudomonas aeruginosa: comparison of sensititre microplates, disc diffusion, and MTS gradient strips with broth microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medicine.uodiyala.edu.iq [medicine.uodiyala.edu.iq]
- 20. impactfactor.org [impactfactor.org]
- 21. Imipenem/Relebactam Resistance in Clinical Isolates of Extensively Drug Resistant Pseudomonas aeruginosa: Inhibitor-Resistant β-Lactamases and Their Increasing Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigation of OprD Porin Protein Levels in Carbapenem-Resistant Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
The Foundational Chemistry of Diazabicyclooctane Inhibitors: A Technical Guide to Relebactam
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Diazabicyclooctane (DBO) inhibitors represent a pivotal class of non-β-lactam β-lactamase inhibitors designed to counteract this resistance. This technical guide delves into the foundational chemistry of DBO inhibitors, with a specific focus on Relebactam. This compound, in combination with imipenem/cilastatin, is a crucial therapeutic option for treating complicated infections caused by multidrug-resistant bacteria. This document provides a comprehensive overview of its mechanism of action, structure-activity relationships, synthesis, and the experimental protocols used for its characterization, supported by quantitative data and detailed visualizations to facilitate understanding and further research in this critical area of drug development.
Introduction to Diazabicyclooctane Inhibitors
Diazabicyclooctane (DBO) compounds are a class of bicyclic molecules that have emerged as highly effective inhibitors of a broad spectrum of serine β-lactamases, including Ambler class A, C, and some class D enzymes.[1][2] Unlike earlier inhibitors like clavulanic acid, DBOs do not possess a β-lactam ring, making them stable to hydrolysis by β-lactamases. Their unique structure allows them to act as potent "suicide inhibitors" that form a stable, covalent bond with the serine residue in the active site of the enzyme. This compound is a prominent member of this class, structurally similar to avibactam, and is a key component in combating resistance mediated by enzymes such as Klebsiella pneumoniae carbapenemases (KPCs) and AmpC cephalosporinases.[1][3]
This compound: Mechanism of Action
This compound's inhibitory action is a multi-step process that effectively sequesters and inactivates β-lactamase enzymes.[4] This mechanism ensures the protection of the partner β-lactam antibiotic, such as imipenem, allowing it to exert its bactericidal effect.[4][5]
The process can be summarized as follows:
-
Non-covalent Binding: this compound initially binds to the active site of the β-lactamase through non-covalent interactions.
-
Covalent Acylation: The serine residue (Ser70 in the standard numbering scheme) in the enzyme's active site performs a nucleophilic attack on the carbonyl group of this compound's urea moiety. This opens the five-membered ring and forms a stable, covalent acyl-enzyme intermediate.[6]
-
De-acylation and Recarbamylation: Unlike some inhibitors that cause irreversible inactivation, the this compound-enzyme complex can undergo slow de-acylation. This process involves hydrolysis, which breaks the covalent bond, regenerates the active enzyme, and releases a modified, but still intact, this compound molecule. The reformed this compound can then go on to inhibit another β-lactamase enzyme.[4]
Quantitative Data on Inhibitory Activity
The efficacy of this compound is quantified through various parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC) of a partner antibiotic when used in combination.
Table 1: In Vitro Inhibition of Purified β-Lactamases by this compound and Avibactam
| β-Lactamase | This compound IC50 (nM) | Avibactam IC50 (nM) | Fold Difference |
| CTX-M-15 | 910 | 3.4 | 119x |
| L2 | 470 | 15 | 31x |
| KPC-2 | 230 | 10 | 22x |
| KPC-3 | 250 | 29 | 9x |
| KPC-4 | 900 | 9.3 | 98x |
Data sourced from a comparative study on purified class A serine β-lactamases.[3][7] The IC50 values were determined after a 10-minute preincubation with the inhibitor.
Table 2: In Vitro Activity of Imipenem/Relebactam against Clinical Isolates
| Organism (Resistance Profile) | Imipenem MIC50/90 (µg/mL) | Imipenem/Relebactam (4 µg/mL) MIC50/90 (µg/mL) | Susceptibility (%) |
| K. pneumoniae (KPC-producing) | >32 / >32 | 0.25 / 1 | >97%[8][9] |
| P. aeruginosa (Imipenem-resistant) | >16 / >32 | 2 / 16 | 71.5%[10] |
| Enterobacter spp. (KPC-producing) | 16 / >16 | 0.12 / 2 | 100% (for isolates tested)[11] |
| E. coli (KPC-producing) | >32 / >32 | 0.12 / 0.5 | 100% (for isolates tested)[11] |
MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Structure-Activity Relationship (SAR)
The chemical structure of DBO inhibitors is critical to their function. Key features of this compound include:
-
Diazabicyclooctane Core: Provides the rigid scaffold necessary for positioning the reactive groups within the enzyme's active site.
-
Sulfate Group: Acts as a crucial leaving group during the acylation step, facilitating the formation of the covalent bond with the catalytic serine.
-
Piperidine Side Chain: The C2-linked piperidine ring is a distinguishing feature of this compound.[12] This moiety can influence the inhibitor's potency against different β-lactamases through steric interactions within the active site. For instance, steric clashes with residues like Asn104 in CTX-M-15 or His/Trp105 in KPCs can explain some of the differences in inhibitory activity compared to avibactam, which has a smaller C2 carboxyamide group.[12]
Synthesis of this compound
Several synthetic routes for this compound have been developed, including scalable processes for manufacturing. A common strategy involves the construction of the DBO core followed by the introduction of the piperidine side chain and the final sulfation step.
A representative commercial-scale synthesis starts with cis-5-hydroxypipecolic acid.[8][13][14] The key steps include coupling with a Boc-protected aminopiperidine, protection and subsequent SN2 displacement to form a key amine intermediate, cyclization to form the bicyclic urea, catalytic debenzylation, sulfation of the hydroxyl group, and a final deprotection step to yield the zwitterionic this compound product.[13][14]
Experimental Protocols
Enzyme Kinetics Assay (IC50 Determination)
This protocol outlines a typical method for determining the IC50 value of this compound against a purified β-lactamase, such as KPC-2.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 10 mM HEPES with 150 mM NaCl, pH 7.5.[3]
-
Enzyme Solution: Dilute purified β-lactamase (e.g., KPC-2) to a final concentration of approximately 1 nM in the assay buffer.[15]
-
Inhibitor Stock: Prepare a stock solution of this compound and perform serial dilutions to create a range of concentrations to be tested.
-
Substrate Solution: Prepare a solution of a chromogenic substrate, such as nitrocefin (e.g., 75 µM final concentration), in the assay buffer.[15]
-
-
Assay Procedure:
-
In a 96-well microplate, add the enzyme solution to wells containing the different dilutions of this compound. Include control wells with enzyme but no inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).[3][15]
-
Initiate the enzymatic reaction by adding the nitrocefin solution to all wells.
-
Immediately begin monitoring the change in absorbance at 486 nm using a microplate reader.[3] The rate of nitrocefin hydrolysis is directly proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that reduces enzyme activity by 50%.[16][17]
-
Minimum Inhibitory Concentration (MIC) Testing
This protocol describes the broth microdilution method to determine the MIC of imipenem in the presence of a fixed concentration of this compound against a bacterial isolate.
Methodology:
-
Media and Reagent Preparation:
-
Growth Media: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to CLSI guidelines.[18][19]
-
Bacterial Inoculum: Culture the test organism overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]
-
Antibiotic/Inhibitor Solutions: Prepare serial twofold dilutions of imipenem in CAMHB. To each dilution, add this compound to a fixed final concentration (typically 4 µg/mL).[19]
-
-
Assay Procedure:
-
In a 96-well microplate, dispense the imipenem/relebactam solutions.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control well (bacteria, no drug) and a sterility control well (media only).
-
Incubate the plate at 35-37°C for 16-20 hours.[18]
-
-
Result Interpretation:
X-Ray Crystallography of Enzyme-Inhibitor Complex
This protocol provides a general workflow for determining the crystal structure of a β-lactamase in complex with this compound.
Methodology:
-
Protein Expression and Purification: Express and purify high-quality, homogenous β-lactamase enzyme.
-
Crystallization:
-
Complex Formation:
-
Cryo-protection and Data Collection:
-
Transfer the soaked crystal to a cryo-protectant solution (if necessary) and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.[6]
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with a known apo-enzyme structure as a model.
-
Build the model of the covalently bound this compound into the electron density map in the active site and refine the structure to high resolution.[6]
-
Conclusion
This compound exemplifies the success of the diazabicyclooctane scaffold in overcoming β-lactamase-mediated resistance. Its unique mechanism of action, involving reversible covalent inhibition, restores the activity of potent carbapenems like imipenem against a wide range of clinically important Gram-negative pathogens. Understanding the foundational chemistry, structure-activity relationships, and the precise methodologies used to characterize these inhibitors is paramount for the continued development of new agents to combat the ever-evolving landscape of antibiotic resistance. The data and protocols presented in this guide serve as a resource for researchers dedicated to this critical mission.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Molecular Basis of Class A β-Lactamase Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro efficacy of this compound versus avibactam against Mycobacterium abscessus complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of the class A extended-spectrum β-lactamase CTX-M-96 in complex with this compound at 1.03 Angstrom resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa | springermedizin.de [springermedizin.de]
- 9. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of imipenem/relebactam against Enterobacterales and Pseudomonas aeruginosa in Spain. SMART 2016-2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of Imipenem with this compound against Gram-Negative Pathogens from New York City - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Electrostatic interactions influence diazabicyclooctane inhibitor potency against OXA-48-like β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Mass Spectrometry Techniques for Studying Relebactam-Beta-Lactamase Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data interpretation guidelines for utilizing mass spectrometry to investigate the interactions between the novel β-lactamase inhibitor, Relebactam, and various β-lactamase enzymes.
Introduction to this compound and Beta-Lactamase Interactions
This compound is a diazabicyclooctane (DBO) non-β-lactam β-lactamase inhibitor designed to protect β-lactam antibiotics from degradation by serine β-lactamases of Ambler classes A and C.[1] Understanding the molecular interactions, binding kinetics, and conformational changes that occur upon this compound binding is crucial for comprehending its mechanism of action, predicting its efficacy against emerging resistant variants, and guiding the development of next-generation inhibitors. Mass spectrometry offers a powerful suite of tools to probe these interactions with high sensitivity and specificity.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Kinetic Analysis
ESI-MS is a fundamental technique for studying the covalent binding of this compound to β-lactamases. It allows for the direct observation of the formation and stability of the acyl-enzyme complex.
Application Note:
Time-based ESI-MS analysis reveals that this compound forms a stable covalent adduct with Class A carbapenemases like KPC-2.[2][3] The KPC-2-Relebactam acyl-enzyme complex is notably stable, showing minimal hydrolysis or modification over extended periods (up to 24 hours).[2][4] Unlike the structurally similar inhibitor avibactam, this compound does not readily undergo desulfation when bound to KPC-2 under typical experimental conditions.[2][3][4] This increased stability of the acyl-enzyme complex may contribute to its potent inhibition profile. However, some studies with KPC-2 variants (e.g., D179N) and under specific crystallographic conditions have suggested that slow, pH-dependent desulfation can occur.[5][6]
Experimental Protocol: ESI-MS Analysis of this compound-KPC-2 Interaction
Objective: To monitor the formation and stability of the this compound-KPC-2 covalent complex and to assess for any modifications such as desulfation.
Materials:
-
Purified KPC-2 β-lactamase
-
This compound
-
Ammonium bicarbonate buffer (50 mM, pH 7.5)
-
Formic acid (0.1%)
-
Acetonitrile
-
High-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization source.
Procedure:
-
Sample Preparation:
-
Prepare a solution of KPC-2 at a final concentration of 5 µM in 50 mM ammonium bicarbonate buffer (pH 7.5).
-
Prepare a stock solution of this compound in the same buffer.
-
-
Incubation:
-
Mix the KPC-2 solution with this compound at a molar ratio of 1:2 (enzyme to inhibitor).
-
Incubate the reaction mixture at room temperature.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately dilute the aliquot with 0.1% formic acid in water/acetonitrile (50:50 v/v) to quench the reaction and prepare for MS analysis.
-
-
Mass Spectrometry Analysis:
-
Inject the diluted sample into the ESI-Q-TOF mass spectrometer.
-
Acquire mass spectra in the positive ion mode over a mass range that encompasses the native enzyme and the expected covalent adduct (e.g., m/z 1000-3000).
-
Deconvolute the raw spectra to obtain the accurate mass of the protein species.
-
-
Data Analysis:
-
Determine the mass of the native KPC-2 enzyme.
-
Identify the mass of the this compound-KPC-2 complex. The expected mass shift upon covalent binding of intact this compound is approximately +348 Da.[2]
-
Monitor the relative intensities of the native enzyme and the complex over time to assess the rate of formation of the adduct.
-
Carefully examine the spectra for any additional species that might indicate modifications like desulfation (mass loss of ~80 Da) or hydrolysis.
-
Quantitative Data Summary
| β-Lactamase | Inhibitor | k2/K (M⁻¹s⁻¹) | koff (s⁻¹) | Ki (µM) | Reference(s) |
| KPC-2 | This compound | 24,750 | 0.0002 | 2.3 | [2][4][7] |
| CTX-M-15 | This compound | - | - | 21 | [5] |
| L2 | This compound | - | - | 3 | [5] |
| KPC-3 | This compound | - | - | 1-5 | [5] |
| KPC-4 | This compound | - | - | 1-5 | [5] |
| AmpC (P. aeruginosa) | This compound | - | - | 3.4 | [7] |
Note: Kinetic parameters can vary based on experimental conditions.
Native Mass Spectrometry for Non-Covalent Complex Analysis
Native MS allows for the study of intact protein-ligand complexes under non-denaturing conditions, providing insights into binding stoichiometry and affinity.
Application Note:
While this compound forms a covalent bond with the active site serine, the initial interaction involves the formation of a non-covalent Michaelis-Menten complex. Native MS can be employed to study this initial binding event and to determine the stoichiometry of the interaction. This technique is particularly useful for comparing the binding of different inhibitors or for studying mutants that may affect the initial non-covalent binding step.
Experimental Protocol: Native ESI-MS of this compound-Beta-Lactamase Interaction
Objective: To observe the non-covalent complex between this compound and a β-lactamase and to determine the binding stoichiometry.
Materials:
-
Purified β-lactamase
-
This compound
-
Ammonium acetate buffer (100-200 mM, pH 7.5)
-
Mass spectrometer optimized for native protein analysis (e.g., Orbitrap or TOF with gentle ion optics).
Procedure:
-
Sample Preparation:
-
Buffer-exchange the purified β-lactamase into 100-200 mM ammonium acetate (pH 7.5).
-
Prepare a stock solution of this compound in the same buffer.
-
-
Incubation:
-
Mix the β-lactamase (e.g., 5-10 µM) with varying concentrations of this compound (e.g., from 0.5x to 10x molar excess).
-
Incubate on ice for a short period (e.g., 5-10 minutes) to favor the observation of the non-covalent complex before significant covalent modification occurs.
-
-
Native Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer using a nanospray source with gentle instrumental conditions (e.g., low cone voltage, low source temperature) to preserve the non-covalent interactions.
-
Acquire spectra over a high mass range to observe the charge state envelope of the protein and the complex.
-
-
Data Analysis:
-
Deconvolute the spectra to determine the masses of the unbound β-lactamase and the non-covalent complex.
-
The mass difference will confirm the binding of one or more this compound molecules.
-
By titrating the inhibitor and monitoring the relative intensities of the bound and unbound species, an estimation of the dissociation constant (Kd) can be made.
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics
HDX-MS provides information on the conformational dynamics and solvent accessibility of the protein backbone. It can be used to map binding sites and allosteric effects upon inhibitor binding.
Application Note:
Upon binding of this compound to the active site of a β-lactamase, changes in the local and potentially distal protein conformation are expected. HDX-MS can identify regions of the enzyme that become protected from solvent exchange upon inhibitor binding. These protected regions likely correspond to the binding site and areas that undergo conformational changes to accommodate the inhibitor. This technique is invaluable for mapping the this compound binding footprint and for understanding how resistance mutations distant from the active site might alter the enzyme's dynamics and inhibitor binding.[8]
Experimental Protocol: HDX-MS of this compound-Beta-Lactamase Interaction
Objective: To identify regions of a β-lactamase that show altered solvent accessibility upon this compound binding.
Materials:
-
Purified β-lactamase
-
This compound
-
Deuterium oxide (D₂O)
-
Quench buffer (e.g., 0.1 M phosphate buffer, pH 2.5, containing guanidine hydrochloride)
-
Pepsin column
-
UPLC-MS system.
Procedure:
-
Deuterium Labeling:
-
Perform two parallel experiments: one with the β-lactamase alone and one with the β-lactamase pre-incubated with a saturating concentration of this compound.
-
Initiate the exchange reaction by diluting the protein sample (with or without inhibitor) into a D₂O-based buffer.
-
Allow the exchange to proceed for various time points (e.g., 10s, 1 min, 10 min, 1 hr).
-
-
Quenching:
-
At each time point, quench the exchange reaction by adding the sample to a pre-chilled quench buffer. The low pH and temperature minimize back-exchange.
-
-
Proteolysis:
-
Immediately inject the quenched sample onto an online pepsin column for rapid digestion at low temperature.
-
-
Peptide Separation and MS Analysis:
-
Separate the resulting peptides by UPLC on a C18 column with a fast gradient.
-
Analyze the eluting peptides by mass spectrometry to determine their deuterium uptake.
-
-
Data Analysis:
-
Identify the peptides that show a statistically significant reduction in deuterium uptake in the presence of this compound compared to the apo-enzyme.
-
Map these protected peptides onto the 3D structure of the β-lactamase to visualize the binding footprint and any allosteric effects.
-
Covalent Footprinting Mass Spectrometry
Covalent footprinting uses highly reactive reagents to modify solvent-exposed amino acid side chains. The pattern of modification can reveal information about protein topology and binding interfaces.
Application Note:
Hydroxyl radical footprinting is a common covalent labeling technique.[9][10] By comparing the modification pattern of a β-lactamase in the presence and absence of this compound, residues at the binding interface can be identified as they will be protected from modification by the bound inhibitor. This provides residue-level resolution of the binding site.
Experimental Protocol: Hydroxyl Radical Footprinting of the this compound-Beta-Lactamase Complex
Objective: To map the this compound binding site on a β-lactamase at the amino acid residue level.
Materials:
-
Purified β-lactamase
-
This compound
-
Reagents for generating hydroxyl radicals (e.g., synchrotron X-ray source or a chemical method like Fenton chemistry).
-
Quenching agent (e.g., a high concentration of a radical scavenger like methionine).
-
Trypsin
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
Prepare two samples: the β-lactamase alone and the β-lactamase pre-incubated with this compound.
-
-
Hydroxyl Radical Exposure:
-
Expose both samples to a controlled dose of hydroxyl radicals.
-
-
Quenching:
-
Immediately quench the reaction by adding a scavenger.
-
-
Proteolysis:
-
Denature, reduce, alkylate, and digest the protein with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS to identify the sites and extent of oxidative modifications.
-
-
Data Analysis:
-
Quantify the level of modification for each identified peptide in both the apo and this compound-bound states.
-
Residues that show significantly less modification in the presence of this compound are considered to be part of the binding interface.
-
Visualizations
Mechanism of this compound Inhibition
Caption: this compound inhibition pathway of a serine beta-lactamase.
Experimental Workflow for HDX-MS
Caption: General experimental workflow for HDX-MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Molecular Basis of Class A β-Lactamase Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring avibactam and this compound inhibition of Klebsiella pneumoniae carbapenemase D179N variant: role of the Ω loop-held deacylation water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The latest advances in β-lactam/β-lactamase inhibitor combinations for the treatment of Gram-negative bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interdomain flexibility and interfacial integrity of β-lactamase inhibitory protein (BLIP) modulate its binding to class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Hollow-Fiber Infection Model for Relebactam Pharmacokinetic/Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Gram-negative bacteria necessitates innovative approaches to antibiotic development and dose optimization. The hollow-fiber infection model (HFIM) is a dynamic in vitro system that simulates human pharmacokinetic (PK) profiles, providing a robust platform for evaluating the pharmacodynamic (PD) properties of antimicrobial agents.[1][2] This model is particularly valuable for studying combination therapies, such as imipenem and the novel β-lactamase inhibitor, relebactam. This compound protects imipenem from degradation by certain β-lactamases, restoring its activity against resistant bacteria.[3][4]
These application notes provide a detailed protocol for establishing and utilizing a hollow-fiber infection model to investigate the PK/PD relationship of this compound in combination with imipenem against key Gram-negative pathogens.
Core Principles of the Hollow-Fiber Infection Model
The HFIM is a two-compartment model that mimics the in vivo environment where bacteria reside in the extravascular space and are exposed to fluctuating drug concentrations.[1][2] The system consists of a central reservoir connected to a hollow-fiber cartridge containing thousands of semi-permeable fibers.[2]
-
Bacterial Containment: Bacteria are inoculated into the extracapillary space (ECS) of the cartridge, where they are contained.[5]
-
Nutrient and Drug Exchange: Culture medium and the antimicrobial agents circulate from the central reservoir through the intracapillary space (ICS) of the fibers. The semi-permeable nature of the fibers allows for the free diffusion of nutrients, metabolic waste, and drugs between the ICS and the ECS, while retaining the bacteria in the ECS.[6]
-
Simulation of Human Pharmacokinetics: By controlling the infusion of the drug into and the elimination of the drug from the central reservoir, it is possible to simulate human plasma concentration-time profiles of one or more drugs.[7]
Experimental Protocols
Materials and Equipment
Table 1: Essential Materials and Equipment
| Category | Item | Specifications |
| Hardware | Hollow-Fiber Cartridge | Polysulfone or cellulose acetate fibers, appropriate molecular weight cut-off (e.g., 20 kDa) |
| Peristaltic Pump | Variable flow rate, for media circulation | |
| Syringe Pumps (2) | Programmable, for drug administration and clearance simulation | |
| Central Reservoir | Sterile, with ports for media inflow/outflow and drug administration | |
| Tubing and Connectors | Sterile, biocompatible (e.g., silicone, PharMed®) | |
| Incubator | Temperature-controlled (37°C) | |
| Consumables | Bacterial Strains | Clinically relevant strains (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) with known resistance mechanisms |
| Culture Media | Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth | |
| Imipenem/Cilastatin | Analytical grade | |
| This compound | Analytical grade | |
| Sterile Syringes and Needles | Various sizes | |
| Sampling Vials | Sterile, for collecting samples for bacterial enumeration and drug concentration analysis | |
| Ancillary | Spectrophotometer | For measuring bacterial inoculum density |
| Spiral Plater or Manual Plating Supplies | For bacterial enumeration (colony-forming units, CFU/mL) | |
| High-Performance Liquid Chromatography (HPLC) System | For quantifying drug concentrations |
Experimental Workflow
The following diagram outlines the key steps in setting up and running a hollow-fiber infection model experiment for this compound PK/PD studies.
Figure 1. Experimental Workflow for Hollow-Fiber Infection Model Studies.
Detailed Methodologies
Step 1: System Preparation and Sterilization
-
Assemble the hollow-fiber system (cartridge, tubing, central reservoir) in a biological safety cabinet.
-
Sterilize the entire circuit using an appropriate method, such as autoclaving or ethylene oxide, following the manufacturer's instructions for the hollow-fiber cartridge.
-
Prime the system with sterile culture medium to remove any residual sterilizing agents and ensure the fibers are properly wetted.
Step 2: Bacterial Inoculum Preparation
-
Culture the selected bacterial strain overnight on appropriate agar plates.
-
Inoculate a single colony into fresh broth and incubate at 37°C with shaking until it reaches the mid-logarithmic growth phase.
-
Adjust the bacterial suspension to the desired starting inoculum density (e.g., 1 x 10^6 CFU/mL) using a spectrophotometer and confirmed by quantitative plating.
Step 3: Inoculation of the Hollow-Fiber Cartridge
-
Using a sterile syringe, carefully inject the prepared bacterial inoculum into the extracapillary space (ECS) of the hollow-fiber cartridge through the sampling ports.
-
Allow the system to equilibrate for a short period (e.g., 1-2 hours) to allow the bacteria to acclimate before drug exposure.
Step 4: Initiation of Simulated Dosing Regimen
-
Prepare stock solutions of imipenem and this compound in the appropriate diluent.
-
Program the syringe pumps to simulate the desired human pharmacokinetic profiles. This involves a loading dose followed by a continuous infusion to mimic the elimination half-life of each drug.
-
The dosing regimen for imipenem/relebactam is typically administered every 6 hours as an intravenous infusion.[8][9] The pumps will be programmed to achieve the target peak concentration (Cmax) and area under the curve (AUC).
Step 5: Serial Sampling
-
Collect samples from the ECS of the hollow-fiber cartridge at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).[10]
-
For each sample, perform serial dilutions and plate on appropriate agar to determine the bacterial concentration (CFU/mL).
-
Also, collect samples from the central reservoir or the ECS for drug concentration analysis using a validated HPLC method.
Step 6: Resistance Analysis
-
At the end of the experiment, or at selected time points, plate samples onto agar containing various concentrations of imipenem with and without a fixed concentration of this compound to assess changes in the minimum inhibitory concentration (MIC).
-
Genotypic analysis of resistant colonies can be performed to identify specific resistance mechanisms.
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured format to facilitate interpretation and comparison between different dosing regimens.
Table 2: Example Pharmacokinetic Parameters for a Simulated Regimen
| Drug | Dosing Regimen | Simulated Half-life (h) | Target Cmax (mg/L) | Target AUC0-24 (mg·h/L) |
| Imipenem | 500 mg q6h | 1.0 | 30.0 | 120.0 |
| This compound | 250 mg q6h | 1.2 | 15.0 | 60.0 |
Table 3: Example Pharmacodynamic Outcomes
| Regimen | Bacterial Strain | Initial Inoculum (log10 CFU/mL) | Bacterial Density at 24h (log10 CFU/mL) | Change in Bacterial Density (Δlog10 CFU/mL) | Time to 3-log Kill (h) |
| Imipenem alone | K. pneumoniae (KPC-producing) | 6.0 | 8.5 | +2.5 | N/A |
| Imipenem + this compound (125 mg q6h) | K. pneumoniae (KPC-producing) | 6.0 | 4.2 | -1.8 | 18 |
| Imipenem + this compound (250 mg q6h) | K. pneumoniae (KPC-producing) | 6.0 | 2.1 | -3.9 | 10 |
| Growth Control | K. pneumoniae (KPC-producing) | 6.0 | 9.1 | +3.1 | N/A |
The primary pharmacodynamic index for imipenem is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).[11] For this compound, the key index is the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC).[11]
Mechanism of Action and Resistance
This compound's Mechanism of Action
This compound is a diazabicyclooctane β-lactamase inhibitor.[12] It has no intrinsic antibacterial activity but functions by inhibiting a broad spectrum of β-lactamase enzymes, including Ambler Class A (e.g., KPC) and Class C (e.g., AmpC) enzymes.[4]
Figure 2. Mechanism of Action of Imipenem and this compound.
Bacterial Resistance to β-Lactams
Bacteria have evolved several mechanisms to resist the action of β-lactam antibiotics. The production of β-lactamase enzymes is a primary mechanism.[13]
Figure 3. Common Mechanisms of Bacterial Resistance to β-Lactam Antibiotics.
Conclusion
The hollow-fiber infection model is an indispensable tool for the preclinical evaluation of new antimicrobial agents like this compound.[1][14] By providing a dynamic and clinically relevant in vitro environment, the HFIM allows for the determination of key PK/PD relationships, the optimization of dosing regimens to maximize efficacy, and the assessment of the potential for resistance development.[7] The protocols and guidelines presented here offer a framework for researchers to effectively utilize this powerful technology in the development of novel therapies to combat antibiotic resistance.
References
- 1. fibercellsystems.com [fibercellsystems.com]
- 2. Hollow Fiber Model in Antimicrobial PK/PD Studies - Bio-Connect [bio-connect.nl]
- 3. This compound restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fibercellsystems.com [fibercellsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. fibercellsystems.com [fibercellsystems.com]
- 8. Exploring the Pharmacokinetic/Pharmacodynamic Relationship of this compound (MK-7655) in Combination with Imipenem in a Hollow-Fiber Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Pharmacokinetic/Pharmacodynamic Relationship of this compound (MK-7655) in Combination with Imipenem in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Basis of Class A β-Lactamase Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cmpt.ca [cmpt.ca]
- 14. Leveraging the Dynamic in Vitro Hollow Fiber Infection Model in Determining Optimal Clinical Dose of β-Lactam and β-Lactamase Inhibitor Combinations. [dash.harvard.edu]
Application Notes and Protocols for In Vitro Induction and Selection of Relebactam Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro induction and selection of bacterial resistance to relebactam, a diazabicyclooctane β-lactamase inhibitor. The described methods are based on established serial passage experiments that mimic the selective pressures bacteria may face during antibiotic therapy. Understanding the mechanisms and frequency of resistance development is crucial for the development of robust antimicrobial agents and for informing clinical practice.
Introduction
This compound is a potent inhibitor of Ambler class A and C β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs). It is used in combination with imipenem to treat infections caused by multidrug-resistant Gram-negative bacteria. However, as with any antimicrobial agent, the emergence of resistance is a significant concern. In vitro evolution studies are essential for proactively identifying resistance mechanisms and assessing the genetic barriers to resistance. The primary method for inducing resistance in the laboratory is through serial passage, where bacteria are repeatedly exposed to sub-inhibitory or gradually increasing concentrations of the antibiotic. This process selects for mutants with decreased susceptibility.
Key Resistance Mechanisms
In vitro studies have identified several key mechanisms that can lead to this compound resistance, particularly in Klebsiella pneumoniae and Pseudomonas aeruginosa. These include:
-
Mutations in β-lactamase genes: Alterations in the amino acid sequence of β-lactamases, such as KPC, can reduce the binding affinity of this compound, thereby diminishing its inhibitory activity.[1][2][3]
-
Porin channel mutations or loss: Reduced expression or mutations in outer membrane porins, such as OmpK36 in K. pneumoniae and OprD in P. aeruginosa, can restrict the entry of imipenem and this compound into the bacterial cell.[1][3][4][5]
-
Efflux pump overexpression: Increased activity of efflux pumps, like the MexAB-OprM system in P. aeruginosa, can actively transport the antibiotic out of the cell, reducing its intracellular concentration.[4]
Experimental Protocols
Protocol 1: Serial Passage in Liquid Media for Inducing this compound Resistance
This protocol describes a multi-step selection process in liquid culture to isolate mutants with reduced susceptibility to imipenem-relebactam.
Materials:
-
Bacterial isolate of interest (e.g., K. pneumoniae, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Imipenem-relebactam analytical powder
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Initial Minimum Inhibitory Concentration (MIC) Determination:
-
Determine the baseline MIC of imipenem-relebactam for the parental bacterial strain using a standard broth microdilution method according to CLSI or EUCAST guidelines. This compound is typically used at a fixed concentration of 4 mg/L.[6]
-
-
Preparation of Antibiotic Stock Solutions:
-
Prepare a high-concentration stock solution of imipenem-relebactam and sterilize by filtration.
-
Prepare serial dilutions of the antibiotic in CAMHB in a 96-well plate to cover a range of concentrations around the initial MIC (e.g., from 0.125 x MIC to 16 x MIC).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Passage:
-
Inoculate the prepared 96-well plates with the bacterial suspension.
-
Incubate at 37°C for 18-24 hours.
-
After incubation, identify the highest concentration of imipenem-relebactam that permits bacterial growth (sub-MIC).
-
Transfer an aliquot (e.g., 10 µL) of the culture from this well to a new series of antibiotic dilutions.
-
Repeat this process for a defined number of passages (e.g., 10-30 days) or until a significant increase in the MIC is observed.[4][7]
-
-
Isolation and Characterization of Resistant Mutants:
-
After the final passage, plate the culture from the well with the highest antibiotic concentration onto antibiotic-free agar to obtain isolated colonies.
-
Confirm the MIC of the selected mutants to verify the resistance phenotype.
-
Store the resistant mutants at -80°C for further analysis.
-
-
Analysis of Resistant Mutants:
-
Perform whole-genome sequencing (WGS) to identify mutations in genes associated with resistance (e.g., blaKPC, ompK36, mexR).[8]
-
Conduct quantitative real-time PCR (qRT-PCR) to assess changes in the expression of porin and efflux pump genes.
-
Protocol 2: Gradient Agar Plating for Selection of this compound-Resistant Mutants
This method allows for the selection of resistant mutants on a solid medium containing a gradient of the antibiotic.
Materials:
-
Bacterial isolate of interest
-
Mueller-Hinton agar (MHA)
-
Imipenem-relebactam analytical powder
-
Sterile square Petri dishes (120 x 120 mm)
-
Sterile swabs
Procedure:
-
Preparation of Gradient Plates:
-
Prepare two batches of MHA: one without antibiotic and one with a high concentration of imipenem-relebactam (e.g., 100 mg/L).
-
Pour the antibiotic-free agar into the square Petri dish with the plate tilted at an angle to create a wedge. Allow it to solidify.
-
Place the plate flat and pour the antibiotic-containing agar on top of the first layer. This will create a concentration gradient of the antibiotic across the plate.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, inoculate the entire surface of the gradient plate.
-
-
Incubation and Selection:
-
Incubate the plate at 37°C for 24-48 hours.
-
Observe for colonies growing in the higher concentration areas of the gradient.
-
-
Isolation and Confirmation:
-
Pick isolated colonies from the high-concentration end of the gradient.
-
Subculture onto a new gradient plate to confirm the resistant phenotype.
-
Determine the MIC of the selected mutants using a standard method (e.g., broth microdilution or agar dilution).
-
-
Downstream Analysis:
-
Proceed with genetic analysis (WGS, PCR, and sequencing) as described in Protocol 1.
-
Data Presentation
The following tables summarize quantitative data from in vitro resistance selection studies.
Table 1: MICs of Imipenem-Relebactam for Parental and In Vitro Selected Resistant Mutants of Klebsiella pneumoniae
| Parental Strain | KPC Variant | Baseline IMI-REL MIC (mg/L) | Resistant Mutant | Fold Increase in MIC | Key Mutations Identified | Reference |
| K. pneumoniae N364 | KPC-3 | 0.25 | N364 D6 | 128 | ompK36 disruption, blaKPC-3 (L167R) | [1] |
| K. pneumoniae N435 | KPC-2 | 1 | N435 D6 | 64 | ompK36 disruption | [1] |
| K. pneumoniae N1118 | KPC-50 | 0.125 | N1118 D6 | 256 | IS1 element in ompK36 promoter | [1] |
Table 2: MICs of Imipenem-Relebactam for Parental and In Vitro Selected Resistant Mutants of Pseudomonas aeruginosa
| Parental Strain | Baseline IMI-REL MIC (mg/L) | Resistant Mutant | Fold Increase in MIC | Key Mutations Identified | Reference |
| P. aeruginosa PAO1 | 0.5 | PAO1-mut1 | 8 | mexR mutation | [4] |
| Clinical Isolate 1 | 1 | Isolate 1-mut | 16 | mexB mutation | [4] |
| Clinical Isolate 2 | 2 | Isolate 2-mut | 32 | mexR and mexT mutations | [4] |
| Clinical Isolate 8247 | ≤ 0.25 | 8247-mut | > 256 | Mutations in transcriptional regulators, porins, and efflux pumps | [7] |
Visualizations
Experimental Workflow for Serial Passage
Caption: Workflow for inducing this compound resistance via serial passage.
Mechanisms of this compound Resistance in K. pneumoniae
Caption: Key resistance mechanisms to imipenem-relebactam in K. pneumoniae.
Mechanisms of this compound Resistance in P. aeruginosa
Caption: Key resistance mechanisms to imipenem-relebactam in P. aeruginosa.
References
- 1. In Vitro Mechanisms of Resistance Development to Imipenem-Relebactam in KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Evolution of Imipenem-Relebactam Resistance Following Treatment of Multidrug-Resistant Pseudomonas aeruginosa Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of imipenem/relebactam against KPC-producing Klebsiella pneumoniae and the possible role of Ompk36 mutation in determining resistance: an Italian retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application of Relebactam in Treating Infections Caused by Carbapenem-Resistant Enterobacteriaceae: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global health threat due to limited treatment options.[1][2][3] The emergence of novel β-lactam/β-lactamase inhibitor combinations has provided new avenues for combating these challenging pathogens. Relebactam, a diazabicyclooctane β-lactamase inhibitor, in combination with imipenem/cilastatin, has demonstrated efficacy against many CRE isolates.[4][5][6] This document provides detailed application notes, quantitative data summaries, and experimental protocols relevant to the use of this compound in a research and drug development context for treating CRE infections.
Mechanism of Action
This compound functions by inhibiting Ambler class A and class C β-lactamases.[7][8] This action protects imipenem from enzymatic degradation, restoring its bactericidal activity against susceptible strains of Enterobacteriaceae.[7][8] The combination of this compound with imipenem has been shown to be effective against CRE strains that produce Klebsiella pneumoniae carbapenemase (KPC) and AmpC β-lactamases.[3][9] However, this compound is not active against metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP, or class D carbapenemases like OXA-48.[4][7]
In Vitro Efficacy of Imipenem/Relebactam against CRE
The combination of imipenem and this compound has demonstrated potent in vitro activity against various CRE isolates. The addition of this compound significantly lowers the minimum inhibitory concentrations (MICs) of imipenem for many resistant strains.
Table 1: In Vitro Activity of Imipenem/Relebactam and Comparators against KPC-producing Klebsiella pneumoniae
| Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) |
| Imipenem/Relebactam | 0.25 | 1 | >97 |
| Ceftazidime/Avibactam | 0.25 | 0.5 | 98.5 |
Data synthesized from a study on KPC-producing K. pneumoniae isolates.[10][11]
Table 2: Impact of this compound on Imipenem Susceptibility of Imipenem-Nonsusceptible Enterobacterales
| Organism | Imipenem MIC50 (mg/L) | Imipenem/Relebactam MIC50 (mg/L) | Imipenem MIC90 (mg/L) | Imipenem/Relebactam MIC90 (mg/L) |
| E. coli | >32 | 1 | >32 | 4 |
| K. pneumoniae | 32 | 1 | >32 | 8 |
| Enterobacter cloacae | 16 | 1 | >32 | 8 |
Data from the Study for Monitoring Antimicrobial Resistance Trends (SMART) global surveillance program.[7]
Clinical Efficacy
Clinical trials have evaluated the efficacy and safety of imipenem/cilastatin/relebactam for various infections, including those caused by CRE.
Table 3: Summary of Key Phase 3 Clinical Trial Data
| Trial | Indication | Comparator | Primary Endpoint | Key Findings for Imipenem/Relebactam Arm |
| RESTORE-IMI 1 | Infections caused by imipenem-nonsusceptible pathogens (including HABP/VABP, cUTI, cIAI) | Colistin + Imipenem/Cilastatin | Favorable overall response | Comparable efficacy to the colistin-containing regimen with a lower incidence of nephrotoxicity.[4] |
| RESTORE-IMI 2 | Hospital-Acquired and Ventilator-Associated Bacterial Pneumonia (HABP/VABP) | Piperacillin/Tazobactam | Day 28 all-cause mortality | Non-inferior to piperacillin/tazobactam (15.9% mortality vs. 21.3%).[12] |
HABP/VABP: Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia; cUTI: Complicated Urinary Tract Infection; cIAI: Complicated Intra-Abdominal Infection.
Experimental Protocols
Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of imipenem/relebactam against Enterobacteriaceae.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Imipenem and this compound analytical grade powders
-
96-well microtiter plates
-
Bacterial isolates to be tested
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of imipenem and this compound. For the combination, this compound is typically used at a fixed concentration (e.g., 4 µg/mL). Create two-fold serial dilutions of imipenem in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Checkerboard Synergy Assay
This assay is used to assess the in vitro interaction between two antimicrobial agents (e.g., imipenem/relebactam and another antibiotic).
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam | CLSI [clsi.org]
- 7. scispace.com [scispace.com]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goums.ac.ir [goums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. slh.wisc.edu [slh.wisc.edu]
- 12. actascientific.com [actascientific.com]
Application Notes and Protocols: Enhancing Anti-Pseudomonal Efficacy with Relebactam in Combination with Amikacin or Colistin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) Pseudomonas aeruginosa poses a significant threat to public health, necessitating the exploration of novel therapeutic strategies. Relebactam, a diazabicyclooctane non-β-lactam β-lactamase inhibitor, restores the activity of imipenem against many imipenem-nonsusceptible Gram-negative pathogens.[1][2] This document provides detailed application notes and protocols for investigating the synergistic potential of this compound (in combination with imipenem) with two potent antibiotics, amikacin and colistin, against clinical isolates of P. aeruginosa. The provided data and methodologies are collated from recent in vitro studies to guide researchers in their exploration of these promising combination therapies.
Data Presentation
The following tables summarize the in vitro activity of imipenem-relebactam alone and in combination with amikacin or colistin against various P. aeruginosa isolates.
Table 1: Summary of Minimum Inhibitory Concentrations (MICs) for Selected P. aeruginosa Isolates
| Isolate Characteristic | Imipenem MIC (µg/mL) | Imipenem-Relebactam MIC (µg/mL) | Amikacin MIC (µg/mL) | Colistin MIC (µg/mL) |
| Imipenem-Nonsusceptible | 1 - 32 | 1/4 - 8/4 | 4 - 128 | 0.5 - 1 |
| Imipenem-Susceptible | <2 | 1/4 | - | - |
| Amikacin-Susceptible | - | - | 4 | - |
| Amikacin-Intermediate | - | - | 32 | - |
| Amikacin-Resistant | - | - | ≥64 | - |
Source: Data compiled from multiple in vitro studies.[3][4][5]
Table 2: Synergy Analysis from Time-Kill Assays (24-hour)
| Combination | P. aeruginosa Isolate Type | Synergy Observed | Change in log10 CFU/mL (Mean ± SD) |
| Imipenem-Relebactam + Amikacin | Imipenem-Nonsusceptible, Amikacin-Susceptible | Yes | -2.61 ± 1.50 |
| Imipenem-Relebactam + Amikacin | Imipenem-Nonsusceptible, Amikacin-Intermediate (MIC 32 µg/mL) | Yes (in 2 of 3 isolates) | -2.06 ± 0.19 |
| Imipenem-Relebactam + Amikacin | Imipenem-Nonsusceptible, Amikacin-Resistant (MIC >32 µg/mL) | No | - |
| Imipenem-Relebactam + Colistin | Imipenem-Resistant | Yes (in 8 of 9 isolates) | -3.17 ± 1.00 |
Synergy is defined as a ≥2-log10 CFU/mL decrease at 24 hours by the combination compared with the most active single agent.[3][4][6]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of each antimicrobial agent required to inhibit the visible growth of P. aeruginosa.
Methodology:
-
Bacterial Strains: Utilize a panel of clinically relevant P. aeruginosa isolates with varying resistance profiles.
-
Antimicrobial Agents: Prepare stock solutions of imipenem, imipenem-relebactam, amikacin, and colistin. This compound is typically used at a fixed concentration of 4 µg/mL.[7][8]
-
Broth Microdilution: Perform broth microdilution assays according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare two-fold serial dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well of a 96-well microtiter plate with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Time-Kill Assay
Objective: To assess the bactericidal activity and synergistic potential of antimicrobial combinations over time.
Methodology:
-
Bacterial Inoculum: Prepare a starting inoculum of P. aeruginosa at a concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.
-
Antimicrobial Concentrations: Use concentrations that are clinically relevant. For example, average steady-state concentrations (Css,avg) observed in human plasma can be simulated.[3]
-
Procedure:
-
Set up test tubes with the bacterial inoculum and the following conditions:
-
Growth control (no antibiotic)
-
Imipenem-relebactam alone
-
Amikacin alone
-
Colistin alone
-
Imipenem-relebactam + Amikacin
-
Imipenem-relebactam + Colistin
-
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar plates (e.g., tryptic soy agar).
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.
-
-
Interpretation:
-
Bactericidal activity: A ≥3-log10 decrease in CFU/mL from the initial inoculum.
-
Synergy: A ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[3][4][6]
-
Antagonism: A ≥2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizations
Caption: Workflow for assessing antimicrobial synergy.
Caption: Mechanisms of antimicrobial action and synergy.
Discussion and Conclusion
The combination of imipenem-relebactam with amikacin or colistin demonstrates significant synergistic and bactericidal activity against a majority of imipenem-nonsusceptible P. aeruginosa isolates.[3][4][6] Synergy with amikacin is particularly effective against amikacin-susceptible and intermediate isolates, but this effect diminishes with increasing amikacin resistance.[3][9] The combination with colistin shows robust synergy against a broad range of imipenem-resistant isolates.[3][4][6]
The proposed mechanism for the synergy between β-lactams and aminoglycosides involves the inhibition of cell wall synthesis by the β-lactam, which in turn facilitates the uptake of the aminoglycoside.[10] Colistin's ability to disrupt the outer membrane of Gram-negative bacteria likely enhances the penetration of imipenem-relebactam to its target.
These findings suggest that combination therapy with imipenem-relebactam plus either amikacin or colistin could be a valuable strategy for treating infections caused by MDR P. aeruginosa. However, the choice of the companion agent should be guided by the specific resistance profile of the infecting organism. Further in vivo studies and clinical trials are warranted to validate these promising in vitro results.[3][4][6]
References
- 1. Frontiers | Real-world use of imipenem/cilastatin/relebactam for the treatment of KPC-producing Klebsiella pneumoniae complex and difficult-to-treat resistance (DTR) Pseudomonas aeruginosa infections: a single-center preliminary experience [frontiersin.org]
- 2. RESTORE-IMI 1: A Multicenter, Randomized, Double-blind Trial Comparing Efficacy and Safety of Imipenem/Relebactam vs Colistin Plus Imipenem in Patients With Imipenem-nonsusceptible Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Imipenem-Relebactam Alone or in Combination with Amikacin or Colistin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Imipenem-Relebactam Alone or in Combination with Amikacin or Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacodynamics of Piperacillin-Tazobactam/Amikacin Combination versus Meropenem against Extended-Spectrum β-Lactamase-Producing Escherichia coli in a Hollow Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Relebactam concentration for in vitro studies of carbapenem-resistant strains
Welcome to the technical support center for optimizing relebactam concentration in your in vitro studies of carbapenem-resistant strains. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in in vitro susceptibility testing?
The most common and recommended concentration of this compound for in vitro susceptibility testing, such as in broth microdilution and agar dilution methods, is a fixed concentration of 4 µg/mL .[1][2] This concentration is used in combination with varying concentrations of imipenem to determine the Minimum Inhibitory Concentration (MIC) of the combination.
This fixed concentration approach is recommended by the Clinical and Laboratory Standards Institute (CLSI) for testing imipenem/relebactam.[1] Using a fixed concentration of the inhibitor allows for a standardized comparison of the carbapenem's activity across different isolates.
Q2: Should I use a fixed concentration of this compound or a fixed ratio of imipenem to this compound?
While a fixed concentration of 4 µg/mL for this compound is standard for susceptibility testing, some research studies explore fixed ratios of imipenem to this compound.[3][4] The choice depends on the experimental goal:
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Fixed Concentration (e.g., 4 µg/mL this compound): This is the standard method for determining and comparing MIC values. It directly assesses the ability of a consistent amount of this compound to restore imipenem's activity.
-
Fixed Ratio (e.g., 2:1 or 1:1 Imipenem to this compound): This approach can be relevant for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for mimicking the ratios of the drugs observed in vivo.[5][6] For instance, some studies have used a PK-based ratio of 1.5:1 (imipenem to this compound) to better reflect therapeutic exposures.[5]
For routine susceptibility testing and comparative studies, the fixed concentration method is preferred for its standardization. For specific research questions related to in vivo efficacy, a fixed ratio approach may be more informative.
Q3: How does the addition of this compound affect the MIC of imipenem against carbapenem-resistant strains?
This compound is a β-lactamase inhibitor that can significantly restore the in vitro activity of imipenem against many carbapenem-resistant Gram-negative bacteria.[7][8] Specifically, this compound is effective against Class A (like KPC) and Class C (like AmpC) β-lactamases.[8][9] However, it is not active against metallo-β-lactamases (MBLs) like NDM, VIM, or IMP, or against OXA-48-like carbapenemases.[9][10]
The addition of this compound typically leads to a substantial decrease in the imipenem MIC for susceptible strains. For example, studies have shown that this compound can restore imipenem susceptibility in a large percentage of imipenem-non-susceptible P. aeruginosa and Enterobacterales isolates.[7]
Troubleshooting Guide
Problem 1: I am observing high imipenem/relebactam MICs for strains that should be susceptible (e.g., KPC-producers).
-
Possible Cause 1: Inoculum Effect. A high bacterial inoculum can lead to elevated MIC values, a phenomenon known as the inoculum effect.[1][11] This can be particularly pronounced with β-lactam/β-lactamase inhibitor combinations.
-
Solution: Ensure your inoculum is standardized according to CLSI guidelines (typically 5 x 10^5 CFU/mL for broth microdilution).[12] Verify your inoculum preparation and quantification methods.
-
-
Possible Cause 2: Presence of Resistance Mechanisms Not Inhibited by this compound. The strain may possess resistance mechanisms that are not inhibited by this compound, such as MBLs (e.g., NDM, VIM) or OXA-48-like carbapenemases.[9][10]
-
Solution: Perform molecular characterization of the isolate to identify the specific carbapenemase genes present.
-
-
Possible Cause 3: Instability of Imipenem. Imipenem can be unstable in solution, which could lead to a lower effective concentration and consequently higher apparent MICs.[9]
-
Solution: Prepare fresh imipenem solutions for each experiment. Follow manufacturer's instructions for storage and handling of the antibiotic powder and solutions.
-
Problem 2: My checkerboard assay results are difficult to interpret or do not show clear synergy.
-
Possible Cause: Inappropriate Concentration Ranges. The selected concentration ranges for imipenem and/or this compound may not be adequate to capture the synergistic interaction.
-
Solution: Perform preliminary MIC testing for imipenem alone and imipenem with a fixed concentration of this compound (4 µg/mL) to guide the selection of concentration ranges for the checkerboard assay. The ranges should bracket the expected MICs.
-
-
Possible Cause: Subjective Interpretation of Growth. Visual determination of "no growth" in microtiter plate wells can be subjective.
-
Solution: Use a spectrophotometer to measure optical density (OD) for a more quantitative assessment of growth. Consider using a growth indicator dye. For a definitive measure, perform colony forming unit (CFU) counts from the wells to determine the bactericidal or bacteriostatic effect.[13]
-
Data Presentation
Table 1: Imipenem MICs With and Without a Fixed Concentration of this compound (4 µg/mL) for Resistant Phenotypes
| Organism | Resistance Mechanism | Imipenem MIC Range (µg/mL) | Imipenem/Relebactam (4 µg/mL) MIC Range (µg/mL) | Reference |
| P. aeruginosa | Imipenem-Nonsusceptible | 16 - >32 | 1 - 8 | [2][7] |
| K. pneumoniae | KPC-producing | 16 - 256 | 0.5 - 8 | [9][14] |
| Enterobacter spp. | Imipenem-Nonsusceptible | >16 | ≤1 - 2 | [2] |
| P. aeruginosa | VIM-producing | >64 | >64 | [9] |
Table 2: Fractional Inhibitory Concentration (FIC) Index Interpretation for Checkerboard Assays
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Additive or Indifference |
| > 4 | Antagonism |
| Source:[12][15] |
Experimental Protocols
Checkerboard Broth Microdilution Assay
This assay is used to assess the synergy between two antimicrobial agents.
-
Preparation of Antibiotics: Prepare stock solutions of imipenem and this compound. Create serial twofold dilutions of each antibiotic in Mueller-Hinton Broth (MHB).
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of MHB into each well. Along the x-axis, add decreasing concentrations of imipenem. Along the y-axis, add decreasing concentrations of this compound. This creates a matrix of different imipenem/relebactam concentration combinations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible growth. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[12][15]
Time-Kill Assay
This assay evaluates the rate and extent of bacterial killing by an antimicrobial agent or combination over time.[16]
-
Preparation: Prepare flasks containing MHB with the desired concentrations of imipenem, this compound, or the combination. Common concentrations to test are based on the MIC (e.g., 1x, 2x, 4x MIC).
-
Inoculum: Prepare a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Incubation and Sampling: Inoculate the flasks and incubate at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of the collected samples and plate onto appropriate agar plates to determine the CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antimicrobial concentration. Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[17]
Mandatory Visualizations
Caption: Workflow for performing a checkerboard synergy assay.
Caption: Decision tree for troubleshooting unexpectedly high MIC values.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Activity of Imipenem-Relebactam against Gram-Negative ESKAPE Pathogens Isolated by Clinical Laboratories in the United States in 2015 (Results from the SMART Global Surveillance Program) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of fixed concentration and fixed ratio options for testing susceptibility of gram-negative bacilli to piperacillin and piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro efficacy of this compound versus avibactam against Mycobacterium abscessus complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antibacterial Activity of Imipenem/Relebactam against Clinical Isolates in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of imipenem/relebactam against Gram-negative clinical isolates in two Spanish tertiary hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. emerypharma.com [emerypharma.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. In Vitro Activity of Imipenem-Relebactam Alone or in Combination with Amikacin or Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Imipenem-Relebactam Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) results for Imipenem-Relebactam.
Frequently Asked Questions (FAQs)
Q1: What are the approved methods for determining Imipenem-Relebactam MICs?
A1: The standard reference method for determining Imipenem-Relebactam MICs is broth microdilution (BMD) as outlined by the Clinical and Laboratory Standards Institute (CLSI).[1][2] Other acceptable methods include agar dilution, disk diffusion, and gradient diffusion strips such as Etest® and MIC Test Strip (MTS).[3][4][5]
Q2: What are the established clinical breakpoints for Imipenem-Relebactam?
A2: Clinical breakpoints for Imipenem-Relebactam have been established by the FDA, CLSI, and EUCAST. These breakpoints are used to interpret MIC values and categorize an isolate as susceptible, intermediate, or resistant. The breakpoints can differ based on the organism being tested.[1][3][6][7]
Table 1: FDA, CLSI, and EUCAST Breakpoints for Imipenem-Relebactam (µg/mL)
| Organism | FDA | CLSI | EUCAST |
| Enterobacterales | ≤1 (S), 2 (I), ≥4 (R) | ≤1 (S), 2 (I), ≥4 (R) | ≤2 (S), >2 (R) |
| Pseudomonas aeruginosa | ≤2 (S), 4 (I), ≥8 (R) | ≤2 (S), 4 (I), ≥8 (R) | ≤4 (S), >4 (R) |
(S=Susceptible, I=Intermediate, R=Resistant). Note: Breakpoints are subject to change and users should refer to the latest guidelines from the respective organizations.[1][3]
Q3: What are the expected quality control (QC) ranges for Imipenem-Relebactam MIC testing?
A3: Performing quality control with appropriate ATCC reference strains is crucial for ensuring the accuracy of MIC testing.
Table 2: CLSI Quality Control Ranges for Imipenem-Relebactam MIC (µg/mL)
| QC Strain | Imipenem-Relebactam MIC Range (µg/mL) |
| E. coli ATCC® 25922 | 0.06/4 - 0.25/4 |
| P. aeruginosa ATCC® 27853 | 0.25/4 - 1/4 |
| K. pneumoniae ATCC® 700603 | 0.12/4 - 0.5/4 |
| K. pneumoniae ATCC® BAA-1705 | 0.5/4 - 2/4 |
Note: These ranges are for broth microdilution and may vary for other methods. Always refer to the most current CLSI M100 document for the latest QC ranges.
Troubleshooting Guide
Issue 1: Higher than expected MIC values for susceptible QC strains.
-
Possible Cause 1: Inoculum preparation. An inoculum density that is too high can lead to falsely elevated MIC values, a phenomenon known as the inoculum effect.[8]
-
Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before dilution for the final inoculum.
-
-
Possible Cause 2: Reagent or media issues. The cation concentration in Mueller-Hinton broth can affect the activity of imipenem.
-
Solution: Use cation-adjusted Mueller-Hinton broth (CAMHB) for broth microdilution as recommended by CLSI.[3]
-
-
Possible Cause 3: Storage and handling of materials. Improper storage of antibiotic powders, prepared plates, or gradient strips can lead to degradation and reduced potency.
Issue 2: Unexpected resistant results for organisms that should be susceptible.
-
Possible Cause 1: Presence of specific resistance mechanisms. Relebactam inhibits Class A (e.g., KPC) and Class C (e.g., AmpC) β-lactamases. It does not inhibit Class B (metallo-β-lactamases, MBLs) or Class D (oxacillinases, e.g., OXA-48-like) carbapenemases.[1][10] Organisms producing MBLs or OXA-48-like enzymes will exhibit high MICs to Imipenem-Relebactam.
-
Solution: If an unexpected resistant result is obtained, consider performing molecular testing to detect the presence of carbapenemase genes, particularly those encoding MBLs and OXA-48-like enzymes.
-
-
Possible Cause 2: Intrinsic resistance. Some bacterial species, such as those belonging to the Morganellaceae family (Morganella, Proteus, and Providencia species), exhibit intrinsic resistance to imipenem that is not mediated by β-lactamases. This compound does not overcome this resistance.[1][10]
-
Solution: Be aware of the expected antimicrobial susceptibility patterns for different organisms. Imipenem-Relebactam is not recommended for the treatment of infections caused by Morganellaceae.[1]
-
-
Possible Cause 3: Porin loss or modification. In some bacteria, particularly Pseudomonas aeruginosa, resistance to carbapenems can be mediated by the loss or modification of outer membrane porins, which restricts the entry of the drug into the cell.[11]
-
Solution: If porin loss is suspected, this often requires more advanced molecular techniques to confirm.
-
Issue 3: Discrepancies in MIC values between different testing methods.
-
Possible Cause: Different testing methodologies can produce slightly different MIC results. For example, gradient diffusion methods may yield MICs that are one to two dilutions higher than broth microdilution for Imipenem-Relebactam.[3]
-
Solution: While minor variations can be expected, significant discrepancies should be investigated. Repeat testing may be necessary. If a critical clinical decision depends on the result, consider confirming with the reference broth microdilution method.
-
Experimental Protocols
Broth Microdilution MIC Testing
-
Prepare Inoculum: From a fresh (18-24 hour) non-selective agar plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute Inoculum: Within 15 minutes of preparation, dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microdilution wells.
-
Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of Imipenem-Relebactam in CAMHB in a 96-well microtiter plate. The concentration of this compound should be held constant at 4 µg/mL.
-
Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of Imipenem-Relebactam that completely inhibits visible bacterial growth.
Gradient Diffusion (Etest®/MTS)
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Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.
-
Inoculate Agar Plate: Using a sterile cotton swab, inoculate a Mueller-Hinton agar (MHA) plate by streaking in three directions to ensure confluent growth.
-
Apply Strip: Allow the agar surface to dry for 5-15 minutes. Aseptically apply the Imipenem-Relebactam gradient strip to the agar surface.
-
Incubate: Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.
-
Read Results: Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip. If the intersection is between two markings, round up to the higher value.[9]
Visualizations
Caption: Mechanism of action of Imipenem-Relebactam.
Caption: A logical workflow for troubleshooting variable MIC results.
References
- 1. Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam | CLSI [clsi.org]
- 2. ihma.com [ihma.com]
- 3. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imipenem-relebactam MTS™ - EWC Diagnostics [ewcdiagnostics.com]
- 5. ETEST® IMIPENEM this compound | Pioneering Diagnostics [biomerieux.com]
- 6. EUCAST: RDs for benzylpenicillin and imipenem-relebactam updated [eucast.org]
- 7. researchgate.net [researchgate.net]
- 8. Klebsiella pneumoniae Susceptibility to Carbapenem/Relebactam Combinations: Influence of Inoculum Density and Carbapenem-to-Inhibitor Concentration Ratio [mdpi.com]
- 9. liofilchem.com [liofilchem.com]
- 10. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Identifying and mitigating common sources of error in Relebactam research
Welcome to the technical support center for Relebactam research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating common sources of error in experiments involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a diazabicyclooctane non-β-lactam, β-lactamase inhibitor.[1] Its primary function is to inhibit Ambler class A and class C β-lactamases.[1][2] By binding to these enzymes, this compound protects β-lactam antibiotics, such as imipenem, from degradation, thereby restoring their antibacterial activity against many resistant Gram-negative bacteria.[3]
Q2: Against which classes of β-lactamases is this compound active and inactive?
A2: this compound is active against Ambler class A (e.g., KPC, ESBLs) and class C (e.g., AmpC) β-lactamases.[1][2] It has limited to no activity against class B metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP, and class D carbapenemases like OXA-48.[4]
Q3: What is the recommended fixed concentration of this compound for in vitro susceptibility testing?
A3: For in vitro susceptibility testing methods such as broth microdilution (BMD), agar dilution, and gradient strips, a fixed concentration of 4 µg/mL of this compound should be used in combination with the β-lactam antibiotic being tested.
Q4: How should I prepare and store research-grade this compound stock solutions?
A4: Research-grade this compound can be dissolved in DMSO or water.[5] Stock solutions are stable for up to 1 year at -20°C and for up to 2 years at -80°C.[5] It is recommended to prepare fresh working solutions from frozen stocks for each experiment to ensure potency.[5]
Troubleshooting Guides
In Vitro Susceptibility Testing
Problem: I am observing significant variability in Minimum Inhibitory Concentration (MIC) results for imipenem-relebactam against my bacterial isolates.
Possible Causes and Solutions:
-
Inconsistent Inoculum Preparation: An incorrect inoculum density is a common source of variability in MIC testing. Ensure that the bacterial suspension is standardized to a 0.5 McFarland standard. For mucoid strains, a 1.0 McFarland standard may be necessary.
-
Media Composition: While standard Mueller-Hinton broth is recommended, lot-to-lot variability or supplementation with cations can sometimes affect the activity of β-lactam antibiotics. If you suspect media-related issues, test a new lot of media with quality control strains.
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Incorrect this compound Concentration: The final concentration of this compound in the assay should be consistently maintained at 4 µg/mL. Inaccurate pipetting or serial dilution errors can lead to variable results.
-
Quality Control Strain Performance: Regularly test quality control (QC) strains with known MIC ranges for imipenem-relebactam. If QC results are out of the acceptable range, it indicates a systemic issue with the assay. For P. aeruginosa ATCC 27853, an imipenem MIC of 4 µg/ml, while within the acceptable range, may indicate a problem with the testing panel.[6]
-
Gradient Strip Interpretation: When using gradient strips (e.g., MTS), MIC values that fall between standard two-fold dilutions should be rounded up to the next highest standard dilution.[7]
Problem: A bacterial isolate expected to be susceptible to imipenem-relebactam is showing resistance.
Possible Causes and Solutions:
-
Presence of Uncharacterized Resistance Mechanisms: The isolate may possess resistance mechanisms not inhibited by this compound, such as metallo-β-lactamases (MBLs) or certain OXA-type carbapenemases.[4] Consider molecular testing to identify the presence of these resistance genes.
-
Porin Loss or Efflux Pump Overexpression: While this compound itself is not subject to efflux, resistance to the partner β-lactam (e.g., imipenem) can be mediated by porin loss (like OprD in P. aeruginosa) or overexpression of efflux pumps, which may not be fully overcome by this compound.[1]
-
Mutations in the Target β-Lactamase: In vitro studies have shown that mutations in the KPC enzyme can lead to decreased susceptibility to imipenem-relebactam.[2]
-
Contamination: Ensure the purity of your isolate through subculturing and colony morphology verification.
In Vivo Animal Models
Problem: I am observing high variability in bacterial load in my murine thigh infection model.
Possible Causes and Solutions:
-
Inconsistent Inoculum Volume or Concentration: Precise injection of the bacterial suspension is critical. Ensure accurate and consistent inoculum preparation and administration.
-
Site of Injection: Variation in the anatomical location of the intramuscular injection can lead to differences in bacterial growth and dissemination. Standardize the injection site across all animals.
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Animal Health Status: The underlying health of the mice can impact the establishment and progression of the infection. Use healthy, age-matched animals for all experiments.
-
Neutropenia Induction: If using a neutropenic model, ensure consistent and effective neutropenia induction (e.g., with cyclophosphamide) across all animals, as the immune status significantly affects bacterial clearance.
Problem: The efficacy of imipenem-relebactam in my in vivo model is lower than expected based on in vitro data.
Possible Causes and Solutions:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The dosing regimen used in the animal model may not be achieving the necessary therapeutic exposures. It is crucial to perform pharmacokinetic studies in the specific animal model to ensure that the drug concentrations in plasma and at the site of infection are sufficient to inhibit bacterial growth.
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Delayed Treatment Initiation: In some infection models, delaying the start of treatment can significantly reduce efficacy.[5] Ensure that the timing of treatment initiation is consistent with the experimental design and study objectives.
-
Protein Binding: The extent of drug binding to plasma proteins in the animal model may differ from that in humans, affecting the free drug concentration available for antibacterial activity.
-
In vivo Stability: The stability of the imipenem-relebactam combination in the in vivo environment may differ from in vitro conditions.
Enzyme Kinetics Assays
Problem: I am getting inconsistent results in my β-lactamase inhibition assays with this compound.
Possible Causes and Solutions:
-
Inappropriate Buffer Conditions: The choice of buffer is critical for enzyme stability and activity. For class A and C β-lactamases, a 0.1 M sodium phosphate buffer at pH 7.0 is often suitable.[8] For metallo-β-lactamases, phosphate buffers should be avoided; HEPES buffer at pH 7.0 with the addition of ZnSO4 is a better alternative.[8]
-
Enzyme Instability: Purified β-lactamases can be unstable. Store enzymes at -20°C or -70°C in an appropriate buffer at a concentration higher than 1 µM.[9] The inclusion of a non-ionic detergent like Triton X-100 (e.g., 0.005%) can help prevent the enzyme from adhering to microplate wells.[8]
-
Substrate Concentration: Ensure that the concentration of the reporter substrate (e.g., nitrocefin) is appropriate for the enzyme being studied and that initial velocity measurements are taken during the linear phase of the reaction.
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Data Analysis Artifacts: Be aware of potential artifacts in the kinetic analysis of diazabicyclooctane inhibitors. For example, mass spectrometry analysis of the enzyme-inhibitor complex may reveal time-dependent formation of different acylated species, which should be considered in the interpretation of the mechanism of inhibition.
Data Presentation
Table 1: Quality Control Ranges for Imipenem-Relebactam MIC (µg/mL) Testing
| Quality Control Strain | MIC Range (µg/mL) |
| E. coli ATCC 25922 | 0.06 - 0.5 |
| P. aeruginosa ATCC 27853 | 0.25 - 2 |
| K. pneumoniae ATCC 700603 | 0.12 - 1 |
| K. pneumoniae ATCC BAA-1705 | 0.5 - 4 |
| K. pneumoniae ATCC BAA-2814 | 0.12 - 1 |
Data compiled from publicly available quality control range tables for antimicrobial susceptibility testing.
Table 2: Stability of Research-Grade this compound Stock Solutions
| Solvent | Storage Temperature | Stability |
| DMSO | -20°C | 1 Year |
| -80°C | 2 Years | |
| Water | -20°C | 1 Year |
| -80°C | 2 Years |
Data based on manufacturer's recommendations for research-grade this compound.[5]
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) MIC Assay for Imipenem-Relebactam
-
Prepare Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
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Imipenem and this compound stock solutions.
-
96-well microtiter plates.
-
Bacterial isolates and quality control strains grown overnight on appropriate agar plates.
-
-
Prepare Inoculum:
-
Select 3-5 colonies of the test organism and suspend in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Prepare Antibiotic Dilutions:
-
Perform serial two-fold dilutions of imipenem in CAMHB in the microtiter plate.
-
Add this compound to each well containing imipenem to achieve a final fixed concentration of 4 µg/mL.
-
-
Inoculate and Incubate:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
The MIC is the lowest concentration of imipenem (in the presence of 4 µg/mL this compound) that completely inhibits visible bacterial growth.
-
Protocol 2: Murine Thigh Infection Model
-
Animal Preparation:
-
Use specific-pathogen-free mice (e.g., female ICR mice).
-
Induce neutropenia by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.
-
-
Inoculum Preparation:
-
Grow the bacterial strain to mid-log phase in an appropriate broth.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).
-
-
Infection:
-
Inject 0.1 mL of the bacterial suspension into the posterior thigh muscles of each mouse.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer imipenem and this compound (or vehicle control) via the desired route (e.g., subcutaneous or intravenous) at the predetermined dosing regimen.
-
-
Endpoint Analysis:
-
At a specified time after treatment (e.g., 24 hours), euthanize the mice.
-
Aseptically remove the thigh muscles and homogenize in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
Visualizations
Caption: Mechanism of action of this compound in combination with a β-lactam antibiotic.
Caption: Decision tree for troubleshooting variable MIC results in this compound research.
References
- 1. A Clinical Review and Critical Evaluation of Imipenem-Relebactam: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of Class A β-Lactamase Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-World Applications of Imipenem-Cilastatin-Relebactam: Insights From a Multicenter Observational Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Failure of Quality Control Measures To Prevent Reporting of False Resistance to Imipenem, Resulting in a Pseudo-Outbreak of Imipenem-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liofilchem.com [liofilchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Murine Lung Infection Model for Relebactam Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the murine lung infection model to study the efficacy of Relebactam.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that is being studied in this model?
A1: this compound is a diazabicyclooctane β-lactamase inhibitor. It functions by covalently binding to and inactivating a broad range of bacterial β-lactamases, particularly Ambler Class A (such as KPC) and Class C (such as AmpC) enzymes. This action protects β-lactam antibiotics, like imipenem, from degradation by these enzymes, thereby restoring their antibacterial activity against resistant Gram-negative bacteria. The murine lung infection model is crucial for evaluating the in vivo efficacy of this synergistic relationship in a setting that mimics human pneumonia.
Q2: Which bacterial pathogens are most commonly used in this model for this compound studies?
A2: The most frequently utilized pathogens are carbapenem-resistant strains of Pseudomonas aeruginosa and Klebsiella pneumoniae. These bacteria are clinically significant causes of hospital-acquired and ventilator-associated pneumonia and often produce the β-lactamases that this compound targets.
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters for this compound's efficacy in the murine lung model?
A3: The primary PK/PD index associated with this compound's efficacy is the ratio of the 24-hour unbound drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) of the partner β-lactam (imipenem).[1] Preclinical models have shown that specific fAUC/MIC targets are associated with bacterial stasis or reduction in bacterial load.[1]
Troubleshooting Guides
Issue 1: High variability or inconsistency in lung bacterial load (CFU counts) between animals in the same experimental group.
-
Potential Cause 1: Inconsistent Inoculum Delivery. The method of bacterial administration can significantly impact the initial bacterial deposition in the lungs.
-
Troubleshooting:
-
Intranasal (IN) Inoculation: While less invasive, this method can lead to deposition in the upper respiratory tract and variable amounts reaching the lungs. Ensure a consistent volume is administered and that the mouse is adequately anesthetized to allow for deep inhalation.
-
Intratracheal (IT) Instillation: This method provides more direct and consistent delivery to the lungs.[2] However, it requires more technical skill and can cause localized lung injury if not performed correctly. Ensure proper visualization of the trachea and a slow, steady instillation to avoid trauma.
-
Standardize Technique: Regardless of the method, ensure all technicians are thoroughly trained and follow a standardized protocol.
-
-
-
Potential Cause 2: Variability in Inoculum Preparation. Clumping of bacteria or inaccuracies in dilution can lead to inconsistent doses.
-
Troubleshooting:
-
Ensure the bacterial culture is in the logarithmic growth phase for consistent virulence.
-
Thoroughly vortex the bacterial suspension before each animal inoculation to prevent settling and clumping.
-
Plate serial dilutions of the inoculum used for each experiment to confirm the administered dose.
-
-
Issue 2: Unexpectedly high mortality in control or experimental groups, not attributable to the infection itself.
-
Potential Cause 1: Anesthesia-related complications.
-
Troubleshooting:
-
Carefully calculate and administer the appropriate dose of anesthetic based on the mouse's weight.
-
Monitor the animal's breathing and heart rate during the procedure.
-
Ensure the animal fully recovers from anesthesia in a warm, clean environment.
-
-
-
Potential Cause 2: Trauma during inoculation.
-
Troubleshooting:
-
For IT instillation, use appropriate-sized catheters and avoid excessive force.
-
For IN inoculation, administer the suspension slowly to prevent aspiration-related distress.
-
-
-
Potential Cause 3: Sepsis due to systemic spread of infection.
-
Troubleshooting:
-
This may be an expected outcome in some models. However, if it occurs too rapidly in control groups, consider using a lower initial inoculum.
-
Monitor for signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and adhere to humane endpoints.
-
-
Issue 3: Difficulty in establishing a persistent infection, with rapid clearance of bacteria in the control group.
-
Potential Cause 1: The bacterial strain is not sufficiently virulent in the chosen mouse strain.
-
Troubleshooting:
-
Perform pilot studies with different clinical isolates to identify a strain that establishes a robust infection.
-
Consider using a mouse strain that is more susceptible to the specific pathogen.
-
-
-
Potential Cause 2: The host immune response is clearing the infection too efficiently.
-
Troubleshooting:
-
Consider using an immunocompromised model, such as a neutropenic model induced by cyclophosphamide, to reduce the impact of the host's innate immune response. This is a common approach in antimicrobial efficacy studies.
-
-
Experimental Protocols
Neutropenic Murine Lung Infection Model
This protocol is a composite of methodologies described in the literature for evaluating the efficacy of this compound in combination with Imipenem/Cilastatin.
-
Animal Model:
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Animals are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).
-
-
Inoculum Preparation:
-
Streak a carbapenem-resistant P. aeruginosa or K. pneumoniae strain on an appropriate agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into Mueller-Hinton Broth (MHB) and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS) by centrifugation.
-
Resuspend the final pellet in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final concentration should be confirmed by plating serial dilutions.
-
-
Infection Procedure (Intratracheal Instillation):
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Position the mouse on its back on a surgical board.
-
Visualize the trachea using a small animal laryngoscope.
-
Carefully insert a sterile, flexible catheter into the trachea.
-
Instill 50 µL of the bacterial suspension directly into the lungs.
-
Allow the mouse to recover in a clean, warm cage.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer this compound and Imipenem/Cilastatin via the desired route (e.g., subcutaneous or intravenous). Dosing regimens should be based on pharmacokinetic studies aiming to mimic human exposures.
-
-
Endpoint Analysis (24 hours post-infection):
-
Euthanize mice according to approved protocols.
-
Aseptically remove the lungs.
-
Homogenize the lungs in sterile PBS.
-
Plate serial dilutions of the lung homogenate onto appropriate agar plates to determine the bacterial load (CFU/lung).
-
For cytokine analysis, bronchoalveolar lavage fluid (BALF) can be collected prior to lung removal.
-
For histopathology, lungs can be fixed in 10% neutral buffered formalin.
-
Data Presentation
Table 1: Efficacy of Imipenem/Relebactam in a Murine Lung Infection Model against Carbapenem-Resistant P. aeruginosa
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/lung (± SD) at 24h | Log10 Reduction vs. Control |
| Untreated Control | - | 7.5 (± 0.4) | - |
| Imipenem | 30 | 7.2 (± 0.5) | 0.3 |
| This compound | 10 | 7.4 (± 0.3) | 0.1 |
| Imipenem + this compound | 30 + 10 | 5.1 (± 0.6) | 2.4 |
| Imipenem + this compound | 30 + 30 | 4.2 (± 0.5) | 3.3 |
This is a representative table based on typical findings; actual results may vary.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Plasma Protein Binding | ~20% |
| Lung Penetration (Lung:Plasma Ratio) | ~34% |
| Half-life (t1/2) | ~1 hour |
| Primary Route of Elimination | Renal |
Data compiled from publicly available preclinical data.[3]
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound efficacy in a murine lung infection model.
Caption: Mechanism of action of this compound in combination with Imipenem.
References
- 1. A translational pharmacokinetic/pharmacodynamic model to characterize bacterial kill in the presence of imipenem-relebactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrapulmonary Pharmacokinetics of this compound, a Novel β-Lactamase Inhibitor, Dosed in Combination with Imipenem-Cilastatin in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Relebactam and Other Leading Beta-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly through the production of beta-lactamase enzymes by bacteria, presents a significant challenge in the treatment of infectious diseases. Beta-lactamase inhibitors (BLIs) are crucial components of modern antibiotic therapies, designed to protect beta-lactam antibiotics from degradation. This guide provides a detailed comparative analysis of Relebactam, a novel diazabicyclooctane inhibitor, against other prominent BLIs: Avibactam, Vaborbactam, and the classical inhibitor, Clavulanic acid. This comparison is based on their mechanisms of action, inhibitory kinetics, and in vitro efficacy, supported by experimental data and methodologies.
Overview of Beta-Lactamase Inhibitors
Beta-lactamase inhibitors are compounds that structurally resemble beta-lactam antibiotics and act as sacrificial substrates or direct inhibitors of beta-lactamase enzymes. By binding to these enzymes, they prevent the hydrolysis of co-administered beta-lactam antibiotics, thereby restoring their antibacterial activity. The inhibitors discussed in this guide represent different chemical classes and mechanisms of inhibition.
-
This compound is a diazabicyclooctane (DBO) non-β-lactam inhibitor that is structurally similar to avibactam.[1][2] It is used in combination with imipenem/cilastatin.[3]
-
Avibactam , another DBO, is a broad-spectrum inhibitor of class A, class C, and some class D beta-lactamases.[4][5] It is available in combination with ceftazidime.[4]
-
Vaborbactam is a cyclic boronic acid-based inhibitor with potent activity against serine beta-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC).[6][7] It is combined with meropenem.[6]
-
Clavulanic acid is a natural product and one of the first clinically successful beta-lactamase inhibitors. It acts as a mechanism-based, irreversible "suicide" inhibitor.[8][9]
Comparative Efficacy: Inhibitory Kinetics
The efficacy of beta-lactamase inhibitors can be quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The following tables summarize the inhibitory activity of this compound, Avibactam, Vaborbactam, and Clavulanic acid against a range of clinically relevant beta-lactamase enzymes.
| Beta-Lactamase | This compound IC50 (nM) | Avibactam IC50 (nM) | Vaborbactam IC50 (nM) | Clavulanic acid IC50 (nM) |
| Class A | ||||
| KPC-2 | 230 - 910[10] | 3.4 - 29[10] | 90[11] | - |
| CTX-M-15 | 230 - 910[10] | 3.4 - 29[10] | - | 8 - 130[8] |
| SHV-5 | - | - | - | - |
| TEM-1 | - | 8[8] | 6000[11] | 27 - 130[8] |
| Class C | ||||
| AmpC (P. aeruginosa) | - | - | 5000[11] | >100,000[8] |
| P99 (E. cloacae) | - | - | - | >1,000,000[8] |
| Class D | ||||
| OXA-48 | - | - | 25,000 - 32,000[11] | - |
Table 1: Comparative IC50 values of beta-lactamase inhibitors against various beta-lactamases. Values are compiled from multiple sources and experimental conditions may vary.
| Beta-Lactamase | This compound Ki (µM) | Avibactam k2/Ki (M-1s-1) | Vaborbactam Ki (µM) | Clavulanic acid Ki (µM) |
| Class A | ||||
| KPC-2 | 1 - 5 | 1.1 x 104[6] | 0.056[12] | - |
| CTX-M-15 | 21 | 1.0 x 105[6] | 0.022[12] | - |
| TEM-1 | - | - | - | 0.8[7] |
| TEM-2 | - | - | - | 0.7[7] |
| Class C | ||||
| AmpC (E. cloacae P99) | - | 1.8 x 103[6] | 0.053[12] | - |
| AmpC (P. aeruginosa) | - | 2.5 x 103[6] | - | - |
| Class D | ||||
| OXA-10 | - | 1.1 x 101[6] | - | - |
| OXA-48 | - | 2.9 x 102[6] | 14[12] | - |
Table 2: Comparative kinetic parameters of beta-lactamase inhibitors. Ki represents the inhibition constant, and k2/Ki represents the acylation efficiency. Values are compiled from multiple sources and experimental conditions may vary.
Mechanisms of Action
The inhibitory mechanisms of these compounds differ significantly, influencing their spectrum of activity and potential for resistance development.
This compound and Avibactam (Diazabicyclooctanes)
This compound and Avibactam are non-β-lactam inhibitors that function through a reversible covalent mechanism.[1][4] They acylate the active site serine of the beta-lactamase, forming a stable carbamoyl-enzyme intermediate.[1] Unlike traditional inhibitors, this reaction is reversible, allowing the intact inhibitor to be released and potentially inhibit other enzyme molecules.[4]
Vaborbactam (Cyclic Boronic Acid)
Vaborbactam utilizes a boronic acid moiety to form a reversible covalent bond with the active site serine of the beta-lactamase.[6][7] The boron atom acts as a potent Lewis acid, readily accepting the lone pair of electrons from the serine hydroxyl group to form a stable tetrahedral intermediate that mimics the transition state of substrate hydrolysis.[7]
Clavulanic Acid (Mechanism-Based Inhibitor)
Clavulanic acid is a "suicide" inhibitor.[8] It is recognized as a substrate by the beta-lactamase, and the catalytic process is initiated. However, the enzymatic reaction leads to the formation of a highly reactive intermediate that covalently and irreversibly modifies the enzyme's active site, leading to its inactivation.[8]
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro assays. The following are outlines of the key experimental protocols.
Beta-Lactamase Enzyme Kinetics Assay
This assay is used to determine the kinetic parameters of beta-lactamase inhibition, such as Ki and IC50 values.
Principle: The assay measures the rate of hydrolysis of a chromogenic substrate, typically nitrocefin, by a purified beta-lactamase enzyme in the presence and absence of an inhibitor. The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically.
Materials:
-
Purified beta-lactamase enzyme
-
Nitrocefin (chromogenic substrate)
-
Beta-lactamase inhibitor (e.g., this compound, Avibactam, etc.)
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the beta-lactamase inhibitor in the assay buffer.
-
In a 96-well microplate, add the purified beta-lactamase enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. A control well with no inhibitor is also included.
-
Pre-incubate the enzyme and inhibitor for a specified time to allow for binding.
-
Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.
-
Immediately measure the absorbance at 490 nm at regular intervals using a microplate reader to monitor the rate of nitrocefin hydrolysis.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Ki values can be determined by performing the assay at different substrate concentrations and analyzing the data using appropriate kinetic models (e.g., Michaelis-Menten kinetics with competitive or non-competitive inhibition models).
Antimicrobial Susceptibility Testing (AST)
AST is performed to determine the minimum inhibitory concentration (MIC) of an antibiotic in the presence of a beta-lactamase inhibitor against a specific bacterial strain. The broth microdilution method is a standard technique.
Principle: This method involves exposing a standardized bacterial inoculum to serial dilutions of an antibiotic, both alone and in combination with a fixed concentration of a beta-lactamase inhibitor, in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that visibly inhibits bacterial growth after a defined incubation period.
Materials:
-
Bacterial isolate to be tested
-
Beta-lactam antibiotic
-
Beta-lactamase inhibitor
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Spectrophotometer or turbidimeter
-
Inoculating loop or sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Antibiotic and Inhibitor Preparation: Prepare serial twofold dilutions of the beta-lactam antibiotic in CAMHB. For the combination testing, a fixed concentration of the beta-lactamase inhibitor (as specified by CLSI guidelines) is added to each dilution of the antibiotic.[13][14]
-
Inoculation: Dispense the antibiotic and antibiotic/inhibitor solutions into the wells of a 96-well microplate. Inoculate each well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria) well.
-
Incubation: Incubate the microplates at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that shows no visible growth. The results can also be read using a microplate reader.
-
Interpretation: The MIC values are interpreted as susceptible, intermediate, or resistant based on the clinical breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[13][15]
Conclusion
The selection of an appropriate beta-lactamase inhibitor is critical for the effective treatment of infections caused by resistant bacteria. This guide highlights the distinct characteristics of this compound, Avibactam, Vaborbactam, and Clavulanic acid.
-
This compound and Avibactam offer a broad spectrum of activity against Class A and C enzymes through a novel reversible covalent mechanism.
-
Vaborbactam demonstrates potent and specific inhibition of serine carbapenemases like KPC.
-
Clavulanic acid remains a valuable tool, particularly against many Class A enzymes, through its well-established irreversible mechanism.
The choice of inhibitor in a clinical or research setting will depend on the specific beta-lactamase enzymes produced by the infecting pathogen. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals in the ongoing effort to combat antibiotic resistance.
References
- 1. Molecular Basis of Class A β-Lactamase Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Vaborbactam - Wikipedia [en.wikipedia.org]
- 8. Clavulanic acid - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Basis of Class A β-Lactamase Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Relebactam's Stand Against Emerging Beta-Lactamase Threats: A Comparative Analysis
For Immediate Release
In the ongoing battle against antimicrobial resistance, the emergence of novel beta-lactamase enzymes poses a significant threat to the efficacy of carbapenem antibiotics. This guide provides a comprehensive comparison of Relebactam, a diazabicyclooctane beta-lactamase inhibitor, against other key inhibitors, validating its activity against critical emerging beta-lactamase variants. This analysis is intended for researchers, scientists, and drug development professionals actively working to combat multidrug-resistant Gram-negative bacteria.
This compound, in combination with imipenem/cilastatin, has demonstrated potent in vitro activity against a range of challenging pathogens. This guide will delve into the specifics of its efficacy, supported by experimental data and detailed methodologies, to provide a clear perspective on its clinical potential.
Comparative Efficacy of this compound
This compound's primary strength lies in its robust inhibition of Ambler Class A and Class C beta-lactamases.[1][2] This includes key resistance determinants such as Klebsiella pneumoniae carbapenemase (KPC) and AmpC cephalosporinases.[1][2][3] When combined with imipenem, this compound effectively restores the activity of the carbapenem against many imipenem-resistant strains of Enterobacterales and Pseudomonas aeruginosa.[4][5][6][7][8]
However, it is crucial to note that this compound does not inhibit Class B metallo-beta-lactamases (MBLs), such as New Delhi metallo-beta-lactamase (NDM) and Verona integron-encoded metallo-beta-lactamase (VIM), or Class D carbapenemases like OXA-48-like enzymes.[1][2][9] This highlights the importance of accurate molecular characterization of resistance mechanisms to guide appropriate therapeutic choices.
The following tables summarize the in-vitro activity of Imipenem/Relebactam and its comparators against key beta-lactamase-producing isolates.
| Beta-Lactamase Variant | Imipenem/Relebactam | Ceftazidime/Avibactam | Meropenem/Vaborbactam |
| KPC | Active [1][7][10] | Active [1] | Active [1] |
| AmpC | Active [1][2][3] | Active [1] | Limited Activity |
| OXA-48-like | Not Active [1][9][11] | Active [1] | Not Active[12] |
| NDM (MBL) | Not Active [1][2][10] | Not Active [1] | Not Active [1] |
| VIM (MBL) | Not Active [1][2] | Not Active [1] | Not Active [1] |
| Table 1: Comparative in-vitro activity of beta-lactam/beta-lactamase inhibitor combinations against common carbapenemase families. |
| Organism | Imipenem MIC (μg/mL) | Imipenem/Relebactam MIC (μg/mL) | Fold Reduction in MIC |
| KPC-producing K. pneumoniae | 16 - >32 | 0.5 - 4 | 4- to >64-fold |
| AmpC-producing Enterobacter cloacae | 8 - 32 | 0.25 - 2 | 4- to 128-fold |
| Imipenem-resistant P. aeruginosa | 16 - 64 | 1 - 8 | 2- to 16-fold |
| Table 2: Representative Minimum Inhibitory Concentration (MIC) values demonstrating this compound's ability to restore Imipenem susceptibility. Data synthesized from multiple in-vitro studies.[3][5][8][13] |
Experimental Protocols
To ensure the reproducibility and clear interpretation of the presented data, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Testing
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Bacterial Isolates: Clinically relevant isolates of Enterobacterales and P. aeruginosa harboring characterized beta-lactamase genes (e.g., blaKPC, blaAmpC, blaNDM, blaOXA-48) are used.
-
Antimicrobial Agents: Imipenem is tested alone and in combination with a fixed concentration of this compound (typically 4 µg/mL).[9][13] Comparator agents such as ceftazidime/avibactam and meropenem/vaborbactam are also tested.
-
Method: Broth microdilution is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][13]
-
A standardized bacterial inoculum (approximately 5 x 105 CFU/mL) is added to wells of a microtiter plate containing serial two-fold dilutions of the antimicrobial agents.
-
Plates are incubated at 35°C for 16-20 hours in ambient air.[14]
-
-
Interpretation: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Time-Kill Assays
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[15]
Methodology:
-
Bacterial Strains: Representative strains with known resistance mechanisms are selected.
-
Antimicrobial Concentrations: Clinically relevant concentrations of imipenem/relebactam, both alone and in combination with other agents like amikacin or colistin, are used.[16]
-
Procedure:
-
A standardized bacterial suspension (e.g., 1-5 x 106 CFU/mL) is inoculated into a flask containing Mueller-Hinton broth and the antimicrobial agent(s).
-
The flask is incubated at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed, serially diluted, and plated on appropriate agar.
-
Colony counts are performed after overnight incubation to determine the number of viable bacteria (CFU/mL).
-
-
Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[15]
Animal Models of Infection
Objective: To evaluate the in-vivo efficacy of antimicrobial agents in a living system.
Methodology:
-
Animal Models: Murine models, such as the disseminated (septicemia) and pulmonary infection models, are commonly used.[4][17][18]
-
Bacterial Challenge: Mice are infected with a lethal or sublethal dose of a well-characterized resistant bacterial strain.
-
Treatment Regimen:
-
Treatment with imipenem/relebactam or comparator agents is initiated at a specified time post-infection.
-
Human-simulated dosing regimens are often employed to mimic the pharmacokinetic profiles observed in patients.
-
-
Efficacy Endpoints:
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for susceptibility testing.
Caption: Mechanism of Action of Imipenem/Relebactam.
Caption: Experimental Workflow for MIC Susceptibility Testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Imipenem, Cilastatin and this compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. Frontiers | Efficacy and safety of novel carbapenem-β-lactamase inhibitor combinations: imipenem-cilastatin/relebactam results from randomized controlled trials [frontiersin.org]
- 4. In Vivo Efficacy of this compound (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Early Multicenter Experience With Imipenem-Cilastatin-Relebactam for Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of imipenem/relebactam on Klebsiella pneumoniae with different mechanisms of imipenem non-susceptibility | Iranian Journal of Microbiology [publish.kne-publishing.com]
- 11. Susceptibility of OXA-48-producing Enterobacterales to imipenem/relebactam, meropenem/vaborbactam and ceftazidime/avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. liofilchem.com [liofilchem.com]
- 15. emerypharma.com [emerypharma.com]
- 16. In Vitro Activity of Imipenem-Relebactam Alone or in Combination with Amikacin or Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Efficacy of this compound (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FDA Workshop: Animal Models To Support Antibacterial Development (5 Mar 2020, post-meeting notes) • AMR.Solutions [amr.solutions]
A comparative study of the safety profiles of novel beta-lactamase inhibitor combinations
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. In response, novel beta-lactam/beta-lactamase inhibitor (BL/BLI) combinations have been developed to overcome resistance mechanisms, particularly the production of beta-lactamase enzymes. This guide provides a comparative study of the safety profiles of three key novel BL/BLI combinations: ceftazidime-avibactam, meropenem-vaborbactam, and imipenem-cilastatin-relebactam, with supporting data from pivotal clinical trials.
Quantitative Safety Profile Comparison
The following table summarizes the key safety findings from major Phase 3 clinical trials for each of the novel BL/BLI combinations. These trials compared the novel agents against other standard-of-care antibiotics.
| Safety Parameter | Ceftazidime-Avibactam (RECLAIM Trials) | Meropenem-Vaborbactam (TANGO II Trial) | Imipenem-Cilastatin-Relebactam (RESTORE-IMI 2 Trial) | Comparator |
| Comparator Drug | Meropenem | Best Available Therapy (BAT) | Piperacillin-Tazobactam | N/A |
| Any Adverse Event (AE) | 74.1%[1] | 85.0% (Drug-Related: 24.0%)[2][3][4] | 85.0%[5] | 74.0% (Meropenem)[1] |
| Serious Adverse Event (SAE) | 6.0% (with outcome of death)[1] | Not explicitly stated in the primary results, but the trial was stopped early due to a favorable benefit-risk profile for meropenem-vaborbactam. | 26.7%[6][7] | 32.0% (Piperacillin-Tazobactam)[6][7] |
| AEs Leading to Discontinuation | Not explicitly stated in the primary results. | Not explicitly stated in the primary results. | 5.6%[6][7] | 8.2% (Piperacillin-Tazobactam)[6][7] |
| Most Common AEs (≥2%) | Diarrhea, Nausea, Headache[8] | Diarrhea, Nausea, Headache, Infusion site reactions | Diarrhea, Nausea, Headache, Vomiting, Alanine aminotransferase increased, Aspartate aminotransferase increased, Phlebitis/infusion site reactions, Pyrexia, Hypertension[9] | N/A |
| Renal-Related AEs | Not a primary focus of the cited RECLAIM analysis. | 4.0%[2][3][4] | Not explicitly stated in the primary results. | 24.0% (BAT)[2][3][4] |
Experimental Protocols for Safety Assessment
The safety of these novel beta-lactamase inhibitor combinations was rigorously evaluated in their respective Phase 3 clinical trials (RECLAIM for ceftazidime-avibactam, TANGO II for meropenem-vaborbactam, and RESTORE-IMI 2 for imipenem-cilastatin-relebactam). The methodologies for safety assessment in these trials were based on established principles of Good Clinical Practice.
General Safety Monitoring Protocol:
-
Baseline Assessment: Prior to the first dose of the study drug, all participants underwent a comprehensive baseline assessment, which included a physical examination, measurement of vital signs, and a panel of laboratory tests (hematology, serum chemistry, and urinalysis).
-
Ongoing Monitoring: During the treatment period, patients were monitored daily for any clinical signs and symptoms of adverse events. Vital signs were checked regularly.
-
Scheduled Laboratory Tests: Blood and urine samples were collected at specified intervals throughout the study and at the end of therapy to monitor for any drug-induced toxicities. This typically included complete blood counts, serum creatinine and blood urea nitrogen (BUN) for renal function, and liver function tests (e.g., ALT, AST, bilirubin).
-
Follow-up Assessment: Safety assessments continued for a prespecified period after the last dose of the study drug, typically at a "test-of-cure" visit and a later follow-up visit (e.g., 28 days post-randomization), to capture any delayed adverse events.[2][6]
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All AEs were recorded and graded for severity and relationship to the study drug. SAEs were reported to regulatory authorities in an expedited manner.
Adverse Event Grading:
The severity of adverse events in these clinical trials was typically graded using a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE). This scale grades AEs from 1 (Mild) to 5 (Death).
Visualizing Key Concepts and Processes
To better understand the context and methodologies, the following diagrams illustrate the classification of beta-lactamase inhibitors, a generalized workflow for safety assessment in clinical trials, and a comparison of common adverse event profiles.
Caption: Classification of Beta-Lactamase Inhibitors.
Caption: Generalized Workflow for Safety Assessment in Clinical Trials.
Caption: Comparison of Common Adverse Event Profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect and Safety of Meropenem-Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contagionlive.com [contagionlive.com]
- 6. A Randomized, Double-blind, Multicenter Trial Comparing Efficacy and Safety of Imipenem/Cilastatin/Relebactam Versus Piperacillin/Tazobactam in Adults With Hospital-acquired or Ventilator-associated Bacterial Pneumonia (RESTORE-IMI 2 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. merck.com [merck.com]
A Head-to-Head Battle: Imipenem-Relebactam vs. Ceftazidime-Avibactam Against Pseudomonas aeruginosa
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant Pseudomonas aeruginosa poses a significant threat to public health, necessitating the development of novel therapeutic strategies. This guide provides a detailed comparison of the in vitro efficacy of two recently approved β-lactam/β-lactamase inhibitor combinations: imipenem-relebactam and ceftazidime-avibactam, against this formidable pathogen.
In Vitro Susceptibility Data
Multiple studies have evaluated the in vitro activity of imipenem-relebactam and ceftazidime-avibactam against clinical isolates of P. aeruginosa. The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, as well as the overall percentage of susceptible isolates.
Table 1: Overall In Vitro Activity Against P. aeruginosa
| Antibiotic Combination | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |
| Imipenem-Relebactam | 0.5 | 4 | 88.9 - 97.3%[1][2] |
| Ceftazidime-Avibactam | 2 | 8 - 16 | 89.8 - 94.2%[1][3] |
Table 2: Activity Against Imipenem-Nonsusceptible and Ceftazidime-Nonsusceptible P. aeruginosa
| Antibiotic Combination | Population | Susceptibility (%) |
| Imipenem-Relebactam | Imipenem-Nonsusceptible | 70%[3] |
| Ceftazidime-Avibactam | Ceftazidime-Nonsusceptible | 61.4%[1][3] |
| Imipenem-Relebactam | Ceftazidime-Nonsusceptible & Imipenem-Nonsusceptible | 51.6%[3] |
| Ceftazidime-Avibactam | Ceftazidime-Nonsusceptible & Imipenem-Nonsusceptible | 61.5%[3] |
Table 3: Activity Against KPC-Producing P. aeruginosa
| Antibiotic Combination | Susceptibility (%) |
| Imipenem-Relebactam | 9.1%[3] |
| Ceftazidime-Avibactam | 86.4%[3] |
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][4][5]
Broth Microdilution Method:
-
Inoculum Preparation: A standardized inoculum of P. aeruginosa is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antimicrobial Agent Preparation: Serial twofold dilutions of imipenem-relebactam and ceftazidime-avibactam are prepared in cation-adjusted Mueller-Hinton broth. For ceftazidime-avibactam, a fixed concentration of 4 mg/L of avibactam is used.[5][6] For imipenem-relebactam, a fixed concentration of 4 mg/L of relebactam is commonly used in studies.
-
Incubation: The microtiter plates are incubated at 35 ± 2 °C in ambient air for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Quality Control: Quality control is performed using reference strains such as P. aeruginosa ATCC 27853 to ensure the accuracy and reproducibility of the results.[1][7]
-
Interpretation: The MIC values are interpreted as susceptible, intermediate, or resistant based on the clinical breakpoints established by CLSI and EUCAST. For P. aeruginosa, the CLSI breakpoint for both imipenem-relebactam and ceftazidime-avibactam is ≤2 mg/L for susceptible.[6][7]
Mechanisms of Action and Resistance
The efficacy of these drug combinations relies on the interplay between the β-lactam antibiotic and the β-lactamase inhibitor. Understanding their mechanisms of action and the corresponding resistance mechanisms in P. aeruginosa is crucial for their appropriate clinical use.
Caption: Mechanism of action of Imipenem-Relebactam.
References
- 1. Comparison of In Vitro Activity of Ceftazidime-Avibactam and Imipenem-Relebactam against Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of imipenem/relebactam against Pseudomonas aeruginosa isolates recovered from ICU patients in Spain and Portugal (SUPERIOR and STEP studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Relebactam: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Relebactam must adhere to strict disposal procedures to ensure environmental safety and regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general best practices for pharmaceutical waste management.
Core Disposal Principles
The primary methods for disposing of this compound involve incineration or engaging a licensed hazardous material disposal company.[1] It is imperative to prevent this compound from entering waterways by avoiding discharge into drains, water courses, or onto the ground.[1][2] All disposal activities must comply with federal, state, and local regulations.[1][2]
Key Disposal Steps:
-
Segregation: Isolate this compound waste from other laboratory waste streams.
-
Containment: Place excess, expired, or contaminated this compound in a suitable, sealed container.
-
Professional Disposal:
-
Contaminated Packaging: Dispose of any packaging that has come into contact with this compound in the same manner as the product itself.[1]
For formulations containing this compound, such as those with Imipenem and Cilastatin, the recommended disposal method is to send the contents and container to an approved waste disposal plant.[3][4]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States. The Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5][6] It is crucial to determine if the pharmaceutical waste is classified as hazardous or non-hazardous to ensure proper handling.[5][6] Additionally, some states may have more stringent regulations than federal laws.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The standard procedure relies on the guidelines provided in the Safety Data Sheets (SDS) and adherence to hazardous waste regulations. The methodologies for incineration or handling by a licensed disposal company are proprietary to the operating facilities and are not detailed in the product information.
Quantitative Data
Specific quantitative data, such as concentration limits for disposal or other numerical thresholds, are not specified in the available safety and disposal literature for this compound. The guidance is qualitative, emphasizing complete containment and destruction through approved methods.
References
Safeguarding Research: A Comprehensive Guide to Handling Relebactam
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of Relebactam in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE) for Handling this compound
All personnel handling this compound, particularly in its powdered form, must use the following personal protective equipment. These requirements are derived from standard safety data sheets for this compound and general best practices for handling potent pharmaceutical compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes, dust, and aerosols that can cause serious eye irritation. |
| Skin Protection | - Gloves: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and changed immediately if contaminated. - Lab Coat: A flame-retardant and impervious lab coat or gown. | Prevents skin contact, which can cause irritation or allergic reactions. Contaminated clothing should be removed immediately. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powdered form of this compound or when adequate ventilation cannot be guaranteed. | Minimizes the risk of inhaling the powder, which may cause respiratory irritation or allergic reactions. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety and experimental consistency.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Refer to the manufacturer's instructions for specific temperature requirements.
Preparation of Stock Solutions
The following protocols are based on common methodologies for preparing this compound for in vitro studies.
Aqueous Stock Solution Preparation (for immediate use):
-
Environment: Perform all weighing and initial dissolution steps within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Tare a sterile, conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile phosphate-buffered saline (PBS) to achieve the target concentration. For example, a solubility of 25 mg/mL in PBS has been reported.[2]
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.[2]
-
Sterilization: If required for the experiment, sterile filter the solution through a 0.22 µm filter into a new sterile tube.[2]
DMSO Stock Solution Preparation (for long-term storage):
-
Environment: As with aqueous solutions, work within a chemical fume hood.
-
Weighing: Accurately weigh the this compound powder.
-
Dissolution: Add the required volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to dissolve the powder. Solubility in DMSO is reported to be high (e.g., 70 mg/mL).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[2]
Figure 1. A generalized workflow for the preparation of this compound stock solutions.
Disposal Plan: Deactivation and Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the development of antibiotic resistance.
Deactivation of this compound Waste
As a beta-lactam compound, this compound can be chemically inactivated through hydrolysis.
Protocol for Deactivation of Liquid Waste:
-
Collection: Collect all liquid waste containing this compound (e.g., leftover stock solutions, contaminated media) in a designated, labeled waste container.
-
Inactivation: Add a 1 M sodium hydroxide (NaOH) solution to the waste to raise the pH and induce hydrolysis of the beta-lactam ring. The mixture should be stirred and left overnight at ambient temperature to ensure complete degradation.
-
Neutralization: After inactivation, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) before disposal down the drain with copious amounts of water, in accordance with institutional guidelines.
Solid Waste Disposal
-
Contaminated Consumables: All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, weighing paper) should be collected in a designated hazardous waste container.
-
Unused Powder: Unused or expired this compound powder should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not discard directly into the trash or down the drain.
Figure 2. A logical flow diagram for the disposal of this compound waste.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills of powder, carefully sweep up and place in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
This guide is intended to supplement, not replace, institutional safety protocols and the specific information provided on the manufacturer's Safety Data Sheet. Always consult your institution's Environmental Health and Safety department for specific guidance on handling and disposal.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
